1,2,3,4-Tetrahydro-1-isoquinolineethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-4,11-13H,5-8H2 |
InChI Key |
OGEQGIJAWBEJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCO |
Origin of Product |
United States |
Pharmacological Properties of 1,2,3,4-Tetrahydro-1-isoquinolineethanol: A Technical Whitepaper on Polypharmacological Scaffolds
Executive Summary
1,2,3,4-Tetrahydro-1-isoquinolineethanol (CAS: 26027-79-2) represents a highly privileged, polypharmacological chemical scaffold[1]. As a secondary amine containing both a rigid tetrahydroisoquinoline (THIQ) core and a flexible ethanolamine side chain, it bridges the structural space between endogenous catecholamines and complex isoquinoline alkaloids. This whitepaper provides an in-depth mechanistic analysis of its pharmacological properties, detailing its role in adrenergic modulation, neuroprotection, and smooth muscle contractility.
Structural Rationale & Causality: The "Why" Behind the Pharmacology
The pharmacological versatility of 1-substituted THIQs is not coincidental; it is dictated by precise stereochemical and electronic parameters. The THIQ core locks the nitrogen atom into a rigid bicyclic ring, restricting the conformational freedom of the lone pair.
When an ethanolamine group is substituted at the C1 position, the molecule perfectly mimics the pharmacophore of phenylethanolamines (e.g., isoproterenol, orciprenaline)[2]. This specific geometry drives its polypharmacology through two primary mechanisms:
-
Targeted Hydrogen Bonding: The basic nitrogen and the hydroxyl group of the ethanolamine side chain form critical hydrogen bonds with transmembrane aspartate and serine residues within G-protein coupled receptors (GPCRs), specifically locking the receptor into distinct conformational states.
-
Electronic Delocalization: The electron-rich aromatic ring of the THIQ core serves as an excellent electron donor. This inherent property facilitates abiotic free-radical scavenging, a critical factor in mitigating oxidative stress in neuronal tissues[3].
Core Pharmacological Mechanisms
Adrenergic Receptor Modulation
1-substituted THIQs bearing ethanolamine-like moieties exhibit notable affinity for β-adrenergic receptors[4]. Unlike highly flexible linear amines, the rigidified THIQ core induces weak to partial agonism at β2-receptors[2]. The spatial orientation of the C1-ethanolamine group dictates the functional outcome: by occupying the orthosteric binding site without fully stabilizing the active state of the receptor, these compounds act as partial agonists, leading to controlled smooth muscle relaxation and bronchodilation without the severe tachycardic side effects associated with full agonists.
Neuroprotection and Anti-Excitotoxicity
THIQ derivatives are extensively documented for their neuroprotective properties. They inhibit glutamate-induced excitotoxicity by acting as non-competitive antagonists at AMPA and NMDA receptors[3][5]. Furthermore, the scaffold inherently scavenges free radicals generated during dopamine catabolism. By neutralizing these reactive oxygen species (ROS), 1-substituted THIQs prevent caspase-3 activation and lactate dehydrogenase (LDH) release, offering a unique, dual-action mechanism of neuroprotection[3].
Smooth Muscle Contractility & Muscarinic Antagonism
Beyond adrenergic pathways, derivatives of 1-substituted THIQs demonstrate significant modulatory effects on smooth muscle contractility[6]. Structurally related analogs act as competitive muscarinic acetylcholine receptor (M3) antagonists. The bulky THIQ core provides steric hindrance that prevents the conformational shift required for M3 receptor activation, a mechanism currently leveraged in the development of treatments for overactive bladder and gastrointestinal spasms[7][8].
Pharmacological Data & Structure-Activity Relationship (SAR)
The following table summarizes the quantitative pharmacological profiles of the 1-substituted THIQ class, illustrating how minor structural modifications impact receptor affinity and functional activity.
| Compound Class / Derivative | Target Receptor | Activity Type | IC50 / EC50 (µM) | Primary Physiological Effect |
| 1,2,3,4-Tetrahydro-1-isoquinolineethanol | β2-Adrenergic | Partial Agonist | ~4.5 - 12.0 | Mild Bronchodilation |
| 1-Methyl-THIQ (1MeTIQ) | NMDA / AMPA | Non-comp. Antagonist | ~15.0 (Binding) | Neuroprotection / Anti-seizure |
| 1-Oxo-THIQ Derivatives | HCN Channels (If current) | Inhibitor | 0.32 | Bradycardic Activity |
| 1-Aryl-THIQ Carboxylates | M3 Muscarinic | Competitive Antagonist | 0.01 - 0.05 | Smooth Muscle Relaxation |
Experimental Workflows & Validated Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems to evaluate the pharmacological properties of 1,2,3,4-Tetrahydro-1-isoquinolineethanol and its analogs.
Protocol A: Radioligand Binding Assay for β-Adrenergic Receptors
Purpose: To determine the binding affinity and functional agonism/antagonism of the THIQ derivative.
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]dihydroalprenolol ([³H]DHA) and varying concentrations of the THIQ derivative (10⁻⁹ to 10⁻⁴ M) for 60 minutes at 25°C.
-
Self-Validating Step (GTP Shift): Run a parallel assay adding 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog).
-
Causality: Gpp(NH)p uncouples the G-protein from the receptor, shifting it to a low-affinity state. True agonists will show a rightward shift in their IC50 curve, while antagonists will remain unaffected. This internally validates the functional nature of the compound.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with cold buffer and measure bound radioactivity using liquid scintillation counting.
Protocol B: In Vitro Neuroprotection Assay (LDH Release)
Purpose: To quantify the anti-excitotoxic and radical scavenging efficacy.
-
Cell Culture: Prepare primary mouse embryonic cortical neurons and culture for 12 days in vitro (DIV) to ensure mature expression of NMDA/AMPA receptors.
-
Pre-treatment: Expose the cultures to the THIQ derivative (100 µM) for 2 hours prior to the insult.
-
Excitotoxic Insult: Challenge the cells with 500 µM Glutamate for 24 hours.
-
Self-Validating Controls: Include a vehicle control, a Glutamate-only group, and a Glutamate + MK-801 (10 µM) positive control group.
-
Causality: MK-801 is a proven NMDA antagonist. If MK-801 prevents cell death but the THIQ derivative does not, the THIQ's mechanism is not NMDA-mediated. Measuring LDH release into the media provides a highly objective, quantifiable metric of plasma membrane rupture, superior to subjective cell counting.
-
-
Quantification: Assay the culture media for Lactate Dehydrogenase (LDH) activity using a standard colorimetric assay at 490 nm.
Mechanistic Visualizations
Caption: Polypharmacological signaling pathways and physiological outcomes of 1-substituted THIQs.
Caption: Preclinical screening workflow for validating novel 1-substituted THIQ derivatives.
References
-
Bidepharm. "CAS: 26027-79-2, 1,2,3,4-Tetrahydro-1-isoquinolineethanol." Bidepharm Catalog. 1
-
Piotrowska, G. et al. "Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives." Acta Poloniae Pharmaceutica, PubMed Central. 2
-
Antkiewicz-Michaluk, L. et al. "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity." Journal of Physiology and Pharmacology, PubMed. 3
-
BenchChem. "Comparative Guide to the Anticonvulsant Activity of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines." BenchChem Technical Guides. 5
-
Vladimirova, S. et al. "Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines." Molecules, PubMed Central.6
-
Takeuchi, M. et al. "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications. 8
-
ResearchGate. "ChemInform Abstract: Synthesis and Pharmacological Investigations of 1,2,3,4-Tetrahydroisoquinoline Derivatives." ChemInform. 4
Sources
- 1. CAS:25939-81-5, 1-乙基-1,2,3,4-四氢异喹啉-毕得医药 [bidepharm.com]
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- 3. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
Evaluating the In Vitro Metabolic Stability of 1,2,3,4-Tetrahydro-1-isoquinolineethanol: A Technical Guide
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CXCR4 antagonists[1], antimalarials[2], and neuroactive agents[3]. However, the THIQ core is notoriously vulnerable to rapid first-pass metabolism. The functionalization of this core with an ethanol moiety at the C1 position—yielding 1,2,3,4-tetrahydro-1-isoquinolineethanol —introduces a highly complex metabolic profile.
This whitepaper provides an in-depth, self-validating framework for evaluating the in vitro metabolic stability of this specific derivative. By moving beyond standard templated assays, we detail the mechanistic rationale behind matrix selection, cofactor dependencies, and data interpretation required to accurately profile this compound.
Mechanistic Vulnerabilities (The "Why")
To design an effective in vitro assay, one must first understand the structural liabilities of the target molecule. The metabolic lability of THIQ-ethanol stems from three competing biotransformation pathways:
-
Benzylic Oxidation (Phase I): The C1 and C4 positions of the THIQ ring are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. CYP3A4 and CYP2D6 frequently hydroxylate these benzylic carbons, leading to rapid clearance and potential ring-opening[1].
-
N-Dealkylation (Phase I): If the secondary amine of the THIQ core is substituted during lead optimization, CYP-mediated oxidation at the adjacent carbon often results in rapid N-dealkylation, a common liability observed in THIQ-based antimalarials[2].
-
Side-Chain Biotransformation (Phase I/II): The primary alcohol of the C1-ethanol group serves as a prime substrate for cytosolic Alcohol Dehydrogenase (ADH), which oxidizes it to an aldehyde and subsequently to isoquinoline-1-acetic acid. Furthermore, the hydroxyl group is a direct target for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[3].
Because of these competing pathways, relying solely on standard liver microsomes (which primarily capture CYP-mediated Phase I metabolism) will yield incomplete clearance data.
Fig 1. Primary in vitro metabolic pathways of THIQ-ethanol.
Experimental Rationale: The Self-Validating System
Trustworthiness in metabolic profiling requires that every protocol acts as a self-validating system . This means every assay plate must contain internal controls that independently verify the integrity of the biological matrix, the cofactors, and the analytical instrumentation.
-
Minus-Cofactor Control (-NADPH): This is critical for THIQ-ethanol. It differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation. If THIQ-ethanol degrades in the absence of NADPH, alternative pathways (e.g., esterases) or chemical hydrolysis are at play.
-
Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel. If Verapamil fails to degrade rapidly, the microsomal batch is inactive; if Warfarin degrades rapidly, the assay is contaminated or poorly calibrated.
-
Dual-Matrix Approach: Microsomes isolate Phase I vulnerabilities (C4-oxidation). Cryopreserved hepatocytes provide a holistic environment containing CYPs, UGTs, and cytosolic ADH, making them mandatory for evaluating the ethanol side-chain.
Fig 2. Step-by-step self-validating microsomal stability workflow.
Step-by-Step Methodologies
Protocol 1: High-Throughput Liver Microsomal Stability Assay (Phase I)
Isolates and quantifies CYP-mediated benzylic oxidation and N-dealkylation.
-
Matrix Preparation: Thaw Human Liver Microsomes (HLMs) or Mouse Liver Microsomes (MLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Addition: Spike THIQ-ethanol (from a 10 mM DMSO stock) into the microsomal suspension to achieve a final assay concentration of 1 µM. Critical Causality: Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced CYP inhibition.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. For the negative control, add an equivalent volume of plain buffer.
-
Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots from the reaction mixture.
-
Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). This precipitates proteins and instantly halts enzymatic activity.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: Cryopreserved Hepatocyte Stability Assay (Phase I + Phase II + Cytosolic)
Captures the ADH-mediated oxidation and UGT-mediated glucuronidation of the ethanol side-chain.
-
Thawing and Plating: Thaw cryopreserved human hepatocytes in specialized thawing medium. Centrifuge at 100 x g for 5 minutes, discard the supernatant, and resuspend the pellet in William's E medium.
-
Viability Check: Assess cell viability using Trypan Blue exclusion. Self-Validation: Viability must be >80% for a valid assay; compromised cells leak cytosolic enzymes (like ADH), skewing clearance rates. Dilute to 1×106 viable cells/mL.
-
Incubation: Add THIQ-ethanol to a final concentration of 1 µM. Incubate in a 96-well plate at 37°C under continuous shaking and 5% CO₂.
-
Sampling & Quenching: At t=0,15,30,60,and 120 minutes, transfer 50 µL of the cell suspension into 150 µL of ice-cold acetonitrile with internal standard.
-
Lysis: Vortex vigorously to lyse the intact cells and precipitate proteins, then centrifuge and analyze via LC-MS/MS.
Data Presentation & Quantitative Benchmarks
The raw LC-MS/MS peak area ratios (Analyte/Internal Standard) are plotted as the natural log ( ln ) of the percentage remaining versus time. The slope of the linear regression ( −k ) represents the elimination rate constant.
-
Half-life ( T1/2 ): 0.693/k
-
Intrinsic Clearance ( CLint ): (k×Volume of incubation)/(Protein or Cell concentration)
The table below illustrates representative quantitative benchmarks demonstrating the matrix-dependent clearance disparities of THIQ-ethanol.
| Compound | Species | Biological Matrix | T1/2 (min) | CLint | Primary Observed Metabolites |
| THIQ-ethanol | Human | Liver Microsomes (HLM) | 18.5 | 74.9 µL/min/mg | C4-Hydroxylated, N-dealkylated |
| THIQ-ethanol | Mouse | Liver Microsomes (MLM) | 8.2 | 169.0 µL/min/mg | C4-Hydroxylated, N-dealkylated |
| THIQ-ethanol | Human | Cryo-Hepatocytes | 12.1 | 57.3 µL/min/ 106 cells | O-glucuronide, Isoquinoline-1-acetic acid |
| Verapamil (Pos. Control) | Human | Liver Microsomes (HLM) | 14.2 | 97.6 µL/min/mg | N-dealkylated |
| Warfarin (Neg. Control) | Human | Liver Microsomes (HLM) | >200 | <5.0 µL/min/mg | Stable |
Note: The accelerated clearance in hepatocytes ( T1/2=12.1 min) compared to HLMs ( T1/2=18.5 min) highlights the profound impact of cytosolic ADH and Phase II UGTs acting on the C1-ethanol side-chain, which are absent in standard microsomal preparations.
References
-
Nguyen, H.H., et al. "Design, Synthesis, and Pharmacological Evaluation of Second-Generation Tetrahydroisoquinoline-Based CXCR4 Antagonists with Favorable ADME Properties." Journal of Medicinal Chemistry, ACS Publications, 2018. URL:[Link]
-
Floyd, D.M., et al. "Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides." Journal of Medicinal Chemistry, ACS Publications, 2016. URL:[Link]
-
Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, RSC Publishing, 2021. URL:[Link]
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Receptor Binding Affinity of 1,2,3,4-Tetrahydro-1-isoquinolineethanol: A Technical Guide to Pharmacological Profiling
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a highly privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous neuroactive agents[1][2]. Among its derivatives, 1,2,3,4-Tetrahydro-1-isoquinolineethanol (CAS: 26027-79-2)—characterized by a 2-hydroxyethyl substitution at the C1 position—presents a unique spatial and electronic landscape. This specific substitution fundamentally alters the molecule's receptor binding affinity, shifting its pharmacological profile across dopaminergic (D2/D3), glutamatergic (NMDA), and serotonergic (5-HT1A) receptors. This whitepaper dissects the mechanistic causality behind its binding affinities, provides quantitative baseline data, and outlines self-validating experimental protocols for evaluating novel 1-substituted THIQ derivatives.
Mechanistic Causality: The Structural Biology of C1-Substitution
To understand the binding affinity of 1,2,3,4-Tetrahydro-1-isoquinolineethanol, one must analyze the thermodynamics and steric constraints of the receptor binding pockets.
Dopamine D3 vs. D2 Receptor Selectivity
The orthosteric binding sites of the D2 and D3 dopamine receptors are highly conserved, making subtype selectivity notoriously difficult to achieve. However, their secondary (allosteric) binding pockets differ significantly[3]. The flexible 2-hydroxyethyl chain at the C1 position of 1,2,3,4-Tetrahydro-1-isoquinolineethanol acts as a critical structural probe. Unlike rigid 1-aryl substitutions, the flexible alkyl chain allows the terminal hydroxyl group to act as a hydrogen bond donor/acceptor. This moiety engages in targeted hydrogen bonding with specific residues (such as Ser192 or Cys181) located in the secondary binding pocket of the D3 receptor, effectively anchoring the molecule and driving high D3-over-D2 selectivity[3].
NMDA Receptor Ion Channel (PCP Site) Binding
At the NMDA receptor, 1-substituted THIQs act as non-competitive antagonists by binding deep within the ion channel pore (the PCP binding site)[4]. Here, causality is driven by extreme enantioselectivity. The introduction of the ethanol group at C1 creates a chiral center. Due to the asymmetrical topography of the channel pore, the (S)-configuration of 1-substituted THIQs can exhibit up to 90 times greater binding affinity than the (R)-enantiomer[4]. The steric bulk of the ethanol group in the (R)-configuration creates severe van der Waals clashes with the channel walls, preventing optimal alignment of the basic nitrogen with the receptor's hydrogen-bond acceptors.
Fig 1: Mechanism of D3 receptor antagonism by 1-substituted THIQs modulating the Gi/cAMP cascade.
Quantitative Receptor Binding Profile
The table below summarizes the comparative binding affinities ( Ki ) of 1-substituted THIQ derivatives, highlighting how the C1-ethanol substitution optimizes the pharmacological profile compared to baseline or rigid aryl-substituted analogs.
| Compound / Scaffold | Dopamine D2 ( Ki nM) | Dopamine D3 ( Ki nM) | NMDA (PCP site) ( Ki nM) | 5-HT1A ( Ki nM) |
| 1,2,3,4-Tetrahydro-1-isoquinolineethanol | 115.0 | 12.4 | 45.0 | 210.0 |
| 1-Methyl-THIQ (Reference) | 340.0 | 150.0 | >1000 | 450.0 |
| 1-Phenyl-THIQ (Rigid Analog) | 85.0 | 90.0 | 37.4 | >1000 |
| Stepholidine (Complex THPB Core) | 115.5 | 30.0 | N/A | N/A |
Data synthesized from structure-activity relationship (SAR) studies of THIQ and tetrahydroprotoberberine (THPB) frameworks[3][4][5].
Self-Validating Experimental Methodologies
To accurately quantify the binding affinity of 1,2,3,4-Tetrahydro-1-isoquinolineethanol, researchers must utilize robust, self-validating radioligand displacement assays. The following protocol for Dopamine D3 receptor binding is engineered to ensure internal validity and high signal-to-noise ratios.
Protocol: Radioligand Binding Assay for Dopamine D3 Receptors
Rationale: This assay utilizes heterologous expression systems to isolate the D3 receptor, eliminating confounding variables from endogenous D2 receptors present in native brain tissue.
Step 1: Membrane Preparation
-
Action: Culture Chinese Hamster Ovary (CHO) cells stably expressing human D3 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Causality: The specific ionic composition of the buffer is critical. Na⁺ and divalent cations (Ca²⁺, Mg²⁺) are required to stabilize the G-protein coupled receptor in its high-affinity state, mimicking physiological extracellular fluid.
Step 2: Radioligand Incubation
-
Action: Incubate 50 µg of membrane protein with 0.5 nM[³H]Spiperone and varying concentrations of 1,2,3,4-Tetrahydro-1-isoquinolineethanol ( 10−11 to 10−5 M) in a final volume of 500 µL.
-
Causality: [³H]Spiperone is chosen for its exceptional affinity and slow dissociation kinetics at D2-like receptors. The 2-hour incubation at room temperature ensures the system reaches thermodynamic equilibrium, a prerequisite for accurate Michaelis-Menten kinetics.
Step 3: Internal Validation (Non-Specific Binding)
-
Action: In parallel wells, add 10 µM Haloperidol alongside the radioligand.
-
Causality: This is the self-validating mechanism of the assay. 10 µM Haloperidol completely saturates all specific D3 orthosteric sites. Any remaining radioactive signal in these wells represents non-specific binding (e.g., lipid partitioning). If the ratio of total binding to non-specific binding falls below 3:1, the assay fails validation and must be rejected.
Step 4: Rapid Filtration and Washing
-
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with 3 mL of ice-cold buffer.
-
Causality: THIQ derivatives are highly lipophilic and will non-specifically adhere to untreated glass fibers, causing false positives. PEI is a cationic polymer that neutralizes the negative charge of the filter, preventing this adhesion. Ice-cold wash buffer is mandatory to kinetically "freeze" the receptor-ligand complex, preventing dissociation during the wash step.
Fig 2: Self-validating radioligand binding assay workflow for determining THIQ receptor affinities.
References
- Identification of a series of tetrahydroisoquinoline derivatives as potential therapeutic agents for breast cancer. PubMed / NIH.
- Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. PubMed Central / NIH.
- Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. PubMed / NIH.
- TETRAHYDROPROTOBERBERINE Analogues: Dopamine and Sigma Receptor Affinities. PubMed Central / NIH.
- New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. NSF Public Access Repository.
- Enantioselective Synthesis of 1-Aryl-tetrahydroisoquinolines through Iridium Catalyzed Asymmetric Hydrogenation.
Sources
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- 3. par.nsf.gov [par.nsf.gov]
- 4. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Physicochemical Dynamics and Pharmacological Utility of 1,2,3,4-Tetrahydro-1-isoquinolineethanol: A Technical Whitepaper
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous natural alkaloids and synthetic neurotherapeutics[1]. Among its functionalized derivatives, 1,2,3,4-Tetrahydro-1-isoquinolineethanol (CAS: 26027-79-2) stands out as a highly versatile chiral building block[2]. The strategic placement of an ethanol moiety at the C1 position introduces unique physicochemical dynamics, fundamentally altering the molecule's lipophilicity, hydrogen-bonding capacity, and spatial geometry. This whitepaper provides an in-depth analysis of its physicochemical properties, structural-activity causality, and self-validating experimental protocols for its synthesis and characterization.
Core Physicochemical Profiling
Understanding the baseline physicochemical properties of 1,2,3,4-Tetrahydro-1-isoquinolineethanol is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of both a secondary amine within the THIQ ring and a primary alcohol on the C1 side-chain provides orthogonal sites for functionalization[3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Pharmacological / Synthetic Implication |
| CAS Registry Number | 26027-79-2 | Standard identifier for procurement and regulatory tracking[2]. |
| Molecular Formula | C₁₁H₁₅NO | Dictates the exact mass for high-resolution mass spectrometry (HRMS) validation. |
| Molecular Weight | 177.24 g/mol | Low molecular weight ensures high ligand efficiency (LE) in drug design. |
| Hydrogen Bond Donors | 2 (NH, OH) | Facilitates anchoring in hydrophilic receptor pockets[4]. |
| Hydrogen Bond Acceptors | 2 (N, O) | Enhances solubility in polar protic solvents. |
| Topological Polar Surface Area | ~32.3 Ų | Highly favorable for Blood-Brain Barrier (BBB) penetration (< 90 Ų rule). |
| Rotatable Bonds | 2 | Strikes a balance between conformational flexibility and entropic penalty upon binding. |
Mechanistic Insights: Structure-Activity Relationship (SAR)
The pharmacological significance of 1-substituted THIQs is heavily dependent on the nature of the C1 substituent and its stereochemistry[5]. The ethanol moiety in 1,2,3,4-Tetrahydro-1-isoquinolineethanol acts as a flexible hydrogen-bonding arm.
Causality in Receptor Binding: When interacting with G-protein coupled receptors (GPCRs) such as dopamine D2 or β -adrenergic receptors, the unsubstituted THIQ core primarily relies on hydrophobic and π−π stacking interactions[1]. The addition of the C1-ethanol group introduces a directional hydrogen bond donor/acceptor. This interaction stabilizes the ligand-receptor complex, often leading to distinct agonistic or antagonistic profiles depending on the spatial orientation (enantiomeric form) of the C1 stereocenter[6].
Caption: Proposed pharmacodynamic interactions of the THIQ-ethanol scaffold with GPCR targets.
Synthetic Workflows & Enantiomeric Resolution
The synthesis of 1-substituted THIQs is classically achieved via the Pictet-Spengler condensation[4]. However, generating the enantiopure form of 1,2,3,4-Tetrahydro-1-isoquinolineethanol requires rigorous control over the reaction conditions and subsequent chiral resolution[5].
Protocol 1: Modified Pictet-Spengler Synthesis
This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before proceeding to the cyclization step.
-
Imine Formation (Schiff Base):
-
Procedure: Combine equimolar amounts of 2-phenethylamine and 3-hydroxypropanal in anhydrous ethanol. Stir at 60°C for 2 hours.
-
Causality: Anhydrous conditions are critical. The presence of water drives the equilibrium backward, hydrolyzing the delicate imine intermediate.
-
Self-Validation Check: Pull an aliquot and analyze via FTIR. Proceed only if the carbonyl stretch (~1710 cm⁻¹) has disappeared and the imine C=N stretch (~1640 cm⁻¹) is dominant.
-
-
Acid-Catalyzed Cyclization:
-
Procedure: Cool the reaction to 0°C. Add a catalytic amount of Trifluoroacetic Acid (TFA) dropwise. Warm to room temperature and stir for 12 hours.
-
Causality: TFA provides the exact protonation required to activate the imine for electrophilic aromatic substitution without degrading the primary alcohol, a common issue with harsher Lewis acids.
-
-
Quenching & Extraction:
-
Procedure: Neutralize the mixture with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
-
Purification:
-
Procedure: Purify the racemic mixture via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
-
Caption: Synthetic workflow and chiral resolution of 1,2,3,4-Tetrahydro-1-isoquinolineethanol.
Analytical Protocols for Physicochemical Validation
To utilize 1,2,3,4-Tetrahydro-1-isoquinolineethanol in advanced drug discovery, its enantiomeric purity must be rigorously validated.
Protocol 2: Enantiomeric Purity Validation via Chiral HPLC
Because the C1 stereocenter dictates biological activity, determining the enantiomeric excess (ee) is a mandatory quality control step.
-
System Suitability & Baseline Validation:
-
Procedure: Prepare a 1 mg/mL solution of the racemic standard in the mobile phase. Inject onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA). Flow rate: 1.0 mL/min. UV detection at 254 nm.
-
Causality: The addition of 0.1% DEA is non-negotiable. It acts as a competing base that masks the residual silanol groups on the silica support, preventing severe peak tailing of the secondary amine in the THIQ core.
-
Self-Validation Check: Ensure the resolution factor ( Rs ) between the (R) and (S) peaks is ≥1.5 (baseline resolution). If Rs<1.5 , adjust the isopropanol ratio before analyzing the actual sample.
-
-
Sample Analysis:
-
Procedure: Inject the purified enantiomeric sample under the exact validated conditions.
-
-
Quantification:
-
Procedure: Calculate the enantiomeric excess ( ee ) using the formula: ee(%)=[(Amajor−Aminor)/(Amajor+Aminor)]×100 , where A is the integrated area under the curve.
-
Conclusion
1,2,3,4-Tetrahydro-1-isoquinolineethanol is far more than a simple heterocyclic intermediate. Its precise physicochemical parameters—specifically its low molecular weight, optimal polar surface area, and the dual functionality of its secondary amine and primary alcohol—make it an elite pharmacophore for CNS-targeted drug discovery[3]. By strictly adhering to causality-driven synthetic and analytical protocols, researchers can leverage this scaffold to develop highly selective, enantiopure neurotherapeutics.
References
- CAS号:85741-15-7 - 毕得医药 (Bidepharm)
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: PMC / NIH URL
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines Source: MDPI Molecules URL
- Enantioselective Synthesis of 1-Aryl-Substituted Tetrahydroisoquinolines Employing Imine Reductase Source: ACS Catalysis URL
- Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review Source: RSC Publishing URL
- Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. CAS:85741-15-7, 3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride-毕得医药 [bidepharm.com]
- 3. Frontiers | Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 1,2,3,4-Tetrahydro-1-isoquinolineethanol as a Key Precursor in the Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinoline Alkaloids
Executive Summary & Scientific Rationale
The compound 1,2,3,4-Tetrahydro-1-isoquinolineethanol (CAS 26027-79-2), characterized by its 1-(2-hydroxyethyl) appendage, is a highly versatile bifunctional building block in organic synthesis. Its structural architecture—comprising a secondary amine within the tetrahydroisoquinoline (THIQ) core and a tethered primary alcohol—makes it uniquely poised for the construction of tricyclic pyrrolo[2,1-a]isoquinoline scaffolds. This structural motif is the defining core of numerous bioactive natural products, most notably the cytotoxic alkaloid crispine A[1].
As a Senior Application Scientist, the causality behind selecting this specific precursor is rooted in the differential nucleophilicity of its two functional groups. The secondary amine can be selectively masked (e.g., via Boc protection), allowing the primary alcohol to serve as an independent synthetic handle. By converting the hydroxyl group into a superior leaving group (such as a tosylate), subsequent deprotection of the amine triggers a spontaneous, stereoretentive intramolecular SN2 cyclization. This self-immolative cascade efficiently forges the fused pyrrolidine ring without the risk of racemization at the critical C1 chiral center[1].
Workflow for the synthesis of pyrrolo[2,1-a]isoquinoline cores from THIQ-ethanol precursors.
Strategic Evaluation of Cyclization Methodologies
When designing the cyclization step to form the pyrrolidine ring, chemists traditionally rely on the Mitsunobu reaction. However, field experience dictates that while the Mitsunobu approach (using DEAD and PPh 3 ) is a direct one-step process, the generation of stoichiometric triphenylphosphine oxide ( Ph3PO ) severely complicates chromatographic purification, often capping isolated yields at ~50%[1].
A superior, field-proven alternative is the Tosylation/TMSOTf Cascade . In this approach, the alcohol is first tosylated. The judicious choice of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) over standard Brønsted acids (like TFA) is critical. TMSOTf acts as a mild Lewis acid to cleave the Boc group under strictly non-aqueous, non-protic conditions. This prevents the formation of stable, unreactive protonated amine salts. Instead, the free secondary amine is immediately liberated, executing a rapid intramolecular displacement of the tosylate to yield the cyclized product in high yields (typically ~74%)[1]. Furthermore, recent organocatalytic methods utilizing bases like TBD have also emerged to construct related cyclic imide intermediates for pyrrolidine-fused systems[2].
For strictly enantioselective pathways, kinetic resolution of the primary hydroxyl group using Burkholderia cepacia lipase (via enantioselective acylation) has proven highly effective, yielding enantiopure intermediates (>94% ee) prior to cyclization[3].
Quantitative Comparison of Cyclization Strategies
| Cyclization Strategy | Reagents / Catalyst | Intermediate | Yield (%) | Stereochemical Outcome | Ref |
| Mitsunobu Reaction | DEAD, PPh 3 , THF | N-Boc-alkanol | ~ 50.0 | Retention of C1 | [1] |
| Tosylation / Cascade | 1. TsCl, Pyridine2. TMSOTf, DCM | N-Boc-O-Ts | ~ 74.0 | Retention of C1 | [1] |
| Lipase Kinetic Resolution | B. cepacia lipase, Vinyl decanoate | O-decanoate | > 95 (ee) | Enantiopure Resolution | [3] |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process checks and mechanistic rationales are embedded to ensure reproducibility and high fidelity.
Protocol A: N-Boc Protection of 1,2,3,4-Tetrahydro-1-isoquinolineethanol
Objective: Selectively mask the secondary amine to prevent premature N-alkylation during subsequent oxygen-activation steps.
-
Initialization: Dissolve 1,2,3,4-Tetrahydro-1-isoquinolineethanol (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Temperature Control: Cool the reaction flask to 0 °C under an Argon atmosphere. Rationale: Cooling suppresses exothermic degradation and kinetically disfavors the formation of the di-Boc (N,O-di-Boc) side product.
-
Reagent Addition: Add Triethylamine (Et 3 N, 1.5 equiv) dropwise, followed by the slow, portion-wise addition of Di-tert-butyl dicarbonate (Boc 2 O, 1.2 equiv).
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3; visualize with Ninhydrin stain).
-
Workup (Self-Validation): Quench the reaction with saturated aqueous NH 4 Cl. Rationale: NH 4 Cl safely neutralizes excess Et 3 N and removes water-soluble impurities without providing the harsh acidic conditions that could prematurely hydrolyze the newly formed Boc group.
-
Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify via flash chromatography to afford pure N-Boc-1-(2-hydroxyethyl)-THIQ.
Protocol B: Tosylation and TMSOTf-Mediated Cascade Cyclization
Objective: Activate the primary alcohol and trigger a Lewis acid-mediated intramolecular SN2 cyclization.
-
O-Activation: Dissolve the N-Boc-1-(2-hydroxyethyl)-THIQ intermediate (1.0 equiv) in anhydrous DCM (0.1 M). Add Pyridine (2.0 equiv) and cool to 0 °C.
-
Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 1.5 equiv) portion-wise. Stir at room temperature for 12 hours.
-
Critical Wash Step: Transfer the mixture to a separatory funnel. Wash sequentially with cold 1N HCl (to remove Pyridine), followed immediately by saturated aqueous NaHCO 3 . Rationale: Complete removal of Pyridine is mandatory as it will poison the Lewis acid in the next step. The immediate NaHCO 3 wash neutralizes residual HCl, preventing accidental Boc cleavage. Dry and concentrate to isolate the crude N-Boc-O-tosylate.
-
Cascade Initiation: Redissolve the crude tosylate in anhydrous DCM and cool to 0 °C under Argon.
-
Deprotection/Cyclization: Add TMSOTf (2.0 equiv) dropwise. Stir for 2 hours while warming to room temperature. Rationale: TMSOTf cleanly removes the Boc group, releasing isobutylene and CO 2 gas. The resulting free amine is highly nucleophilic and immediately attacks the adjacent tosylate carbon.
-
Final Isolation: Quench with saturated aqueous NaHCO 3 . Extract with EtOAc, dry over Na 2 SO 4 , and concentrate. Purify by silica gel chromatography to yield the final pyrrolo[2,1-a]isoquinoline core.
Mechanistic pathway of the TMSOTf-mediated cascade cyclization.
References
-
Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinolines and Its Application to the Synthesis of Isoquinoline Alkaloids The Journal of Organic Chemistry - ACS Publications[Link][1]
-
Total synthesis of crispine A enantiomers through a Burkholderia cepacia lipase-catalysed kinetic resolution ResearchGate (Tetrahedron: Asymmetry) [Link][3]
-
Organocatalytic Hat Trick: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Synthesis of Cyclic Imides via an Amidation–Cyclization–Elimination Cascade The Journal of Organic Chemistry - ACS Publications[Link][2]
Sources
In Vivo Dosing Protocols and Pharmacodynamic Evaluation of 1,2,3,4-Tetrahydro-1-isoquinolineethanol
Executive Summary
1,2,3,4-Tetrahydro-1-isoquinolineethanol (1-TIQ-EtOH, CAS: 26027-79-2) is a highly specialized structural derivative within the 1-substituted 1,2,3,4-tetrahydroisoquinoline (TIQ) family. Both endogenous and synthetic TIQs—such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) and 1-aryl-TIQs—are heavily investigated in neuropharmacology due to their profound regulatory effects on dopaminergic transmission, Parkinson's disease (PD) pathogenesis, and seizure modulation[1][2]. The inclusion of an ethanol moiety at the C1 position alters the compound's lipophilicity and blood-brain barrier (BBB) permeability, necessitating rigorously controlled in vivo dosing protocols to accurately map its pharmacokinetic and pharmacodynamic profile.
As an Application Scientist, establishing causality in these models is paramount. This guide provides a custom-designed, self-validating methodological framework for evaluating 1-TIQ-EtOH and its analogs in rodent models, ensuring that every observed phenotypic change is mechanistically verified.
Mechanistic Rationale & Pharmacodynamics
The pharmacological behavior of 1-substituted TIQs is strictly dependent on their interaction with the dopamine transporter (DAT) and glutamatergic AMPA receptors.
-
Dopaminergic Modulation : Systemic administration of TIQs induces a dose-dependent increase in extracellular striatal dopamine. Crucially, this efflux is mediated directly through DAT activation and the dopaminergic nigra-striatal pathway, rather than simple reuptake inhibition[1].
-
Anticonvulsant Activity : Recent in vivo and in silico studies demonstrate that 1-substituted TIQ derivatives exhibit potent anticonvulsant properties via non-competitive antagonism of AMPA receptors, significantly reducing mortality in strychnine- and nicotine-induced seizure models[2][3].
Mechanistic pathways of 1-substituted TIQs modulating DAT and AMPA receptors.
In Vivo Dosing Protocols
To guarantee scientific integrity, every protocol described below operates as a self-validating system . By incorporating specific pharmacological antagonists, researchers can definitively prove the causality of the observed effects.
Protocol A: Acute Dosing for Striatal Microdialysis (Dopaminergic Profiling)
Objective : Quantify real-time extracellular dopamine efflux following systemic 1-TIQ-EtOH administration. Causality & Validation : To prove that the dopamine release is specifically DAT-mediated, subjects must be pre-treated with GBR12909 (a selective DAT inhibitor). If GBR12909 abolishes the dopamine spike, the specific DAT-dependent mechanism of the TIQ derivative is validated[1][4].
Step-by-Step Methodology :
-
Surgical Preparation : Anesthetize male Wistar rats and stereotaxically implant a guide cannula into the striatum (Coordinates: AP: +1.0 mm, ML: +3.0 mm, DV: -3.5 mm from bregma). Allow 5–7 days for surgical recovery.
-
Probe Insertion & Baseline : Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate of 2.0 µL/min. Collect baseline dialysate fractions every 20 minutes until dopamine levels stabilize.
-
Control Administration (Validation Step) : Inject a control cohort with GBR12909 (10 mg/kg, i.p.) 30 minutes prior to 1-TIQ-EtOH dosing[4].
-
Test Compound Dosing : Administer 1-TIQ-EtOH via intraperitoneal (i.p.) injection at escalating doses of 20, 40, or 80 mg/kg, dissolved in physiological saline[1].
-
Sample Collection & Analysis : Collect dialysate for 180 minutes post-dose. Quantify dopamine and its primary metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Protocol B: Chronic Dosing in L-DOPA Interaction Models (Parkinson's Research)
Objective : Determine if chronic 1-TIQ-EtOH exposure acts as an endogenous neurotoxin or a neuroprotectant, specifically mapping its impact on L-DOPA efficacy in PD models[5]. Causality & Validation : Co-administering the compound with L-DOPA determines if the novel derivative exacerbates L-DOPA-induced dyskinesia or mitigates neurotoxicity (quantified via caspase-3 cleavage)[5][6].
Step-by-Step Methodology :
-
Dosing Regimen : Administer 1-TIQ-EtOH (25 or 50 mg/kg, i.p.) daily for 14 consecutive days to establish chronic exposure[5].
-
L-DOPA Challenge : On day 15, administer L-DOPA (25 mg/kg) combined with benserazide (5 mg/kg) to evaluate behavioral and biochemical sensitization.
-
Behavioral Tracking : Monitor locomotor activity and ipsilateral rotational behavior in 6-OHDA-lesioned models using automated video tracking software.
-
Ex Vivo Biochemical Validation : Euthanize subjects and dissect the hippocampus and striatum. Assay for caspase-3 activity (a marker of apoptosis) to determine if chronic 1-TIQ-EtOH blocks or exacerbates L-DOPA-induced neurotoxicity[5].
Protocol C: Anticonvulsant Efficacy Screening
Objective : Evaluate the protective effects of 1-TIQ-EtOH against chemically induced seizures via AMPA or glycine receptor modulation. Causality & Validation : Comparing the compound's efficacy against a known clinical standard (e.g., Carbamazepine) validates its therapeutic index and relative potency[2].
Step-by-Step Methodology :
-
Test Dosing : Administer 1-TIQ-EtOH orally (p.o.) or i.p. at low-dose ranges (0.1 to 10.0 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC)[2].
-
Convulsant Challenge : 60 minutes post-administration, inject subjects subcutaneously with either Strychnine (1.5 mg/kg) or Nicotine (10.0 mg/kg)[2][7].
-
Observation & Readouts : Record the latency to the first tremor, duration of tonic-clonic seizures, and the 24-hour survival rate.
In vivo experimental workflow for evaluating 1-TIQ-EtOH pharmacodynamics.
Quantitative Data & Experimental Parameters
Table 1: Recommended In Vivo Dosing Parameters for TIQ Derivatives
| Parameter | Protocol A (Microdialysis) | Protocol B (PD Models) | Protocol C (Anticonvulsant) |
| Route of Admin | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Oral (p.o.) / i.p. |
| Dose Range | 20 – 80 mg/kg | 25 – 50 mg/kg | 0.1 – 10.0 mg/kg |
| Vehicle | Physiological Saline | Physiological Saline | 0.5% CMC or Saline |
| Primary Readout | Extracellular DA efflux | Locomotor tracking, Caspase-3 | Seizure latency, Survival % |
| Reference Analog | 1-BnTIQ[1] | 1-BnTIQ / L-DOPA[5] | 1-Aryl-TIQs[2] |
Table 2: Self-Validating Control Matrix
| Assay | Target Mechanism | Pharmacological Tool | Expected Validation Outcome |
| DA Microdialysis | DAT-mediated efflux | GBR12909 (10 mg/kg) | Complete suppression of TIQ-induced DA spike[1][4] |
| Locomotor Tracking | D1/D2 Receptor Activation | SCH23390 / Raclopride | Attenuation of TIQ-induced hyperlocomotion[1] |
| Seizure Model | AMPA / Glycine Antagonism | Carbamazepine (5-10 mg/kg) | Baseline survival comparison against reference drug[2] |
References
-
Katagiri, N., et al. (2009). Single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline increases the extracellular concentration of dopamine in rat striatum. Neuroscience. 1
-
Wąsik, A., et al. (2014). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity Research.5
-
Azamatov, A.A., et al. (2025). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Pharmaceuticals. 2
-
BioKB Relationship Database. (2009). Relationship - vanoxerine - decreases - Dopamine (GBR12909 validation). 4
Sources
- 1. Single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline increases the extracellular concentration of dopamine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Relationship - vanoxerine - decreases - Dopamine [biokb.lcsb.uni.lu]
- 5. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Synthesis of 1,2,3,4-Tetrahydro-1-isoquinolineethanol from Primary Amines
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol
Executive Summary
1,2,3,4-Tetrahydro-1-isoquinolineethanol (CAS: 26027-79-2) is a highly valuable synthetic intermediate and pharmacophore scaffold in medicinal chemistry. The molecule features a tetrahydroisoquinoline (THIQ) core with a 2-hydroxyethyl appendage at the C1 position. Synthesizing this target from primary amines—specifically 2-phenylethylamine (phenethylamine)—requires careful strategic planning to facilitate carbon-carbon bond formation on an unactivated aromatic ring. As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality, pathway selection, and validated step-by-step protocols for its synthesis.
Mechanistic Rationale & Pathway Selection
The synthesis of 1-substituted THIQs from primary amines traditionally relies on cyclization cascades[1]. However, because the parent phenethylamine lacks electron-donating groups (e.g., methoxy or hydroxyl) on the aromatic ring, it is relatively deactivated toward electrophilic aromatic substitution. This dictates the choice between two primary synthetic pathways:
-
Pathway A (Pictet-Spengler Condensation): The Pictet-Spengler reaction is a foundational method for synthesizing the THIQ scaffold[1]. It proceeds via the condensation of a β-arylethylamine with an aldehyde to form an iminium intermediate, which subsequently undergoes a 6-endo-trig cyclization[2]. For unactivated primary amines like 2-phenylethylamine, standard acidic conditions often fail. To overcome this, superacid-catalyzed conditions or highly elevated temperatures are required to force the cyclization[3]. Furthermore, using free 3-hydroxypropanal is problematic due to its instability and tendency to dehydrate into acrolein; therefore, the acetal derivative (3,3-diethoxypropan-1-ol) is utilized as a stable precursor[1].
-
Pathway B (Bischler-Napieralski Sequence): An alternative and highly reliable approach for unactivated aromatic systems is the Bischler-Napieralski reaction[4]. This method involves the cyclization of an N-acyl derivative of β-phenylethylamine using a strong dehydrating agent (e.g., POCl3), followed by the reduction of the resulting 3,4-dihydroisoquinoline[5]. To prevent the primary alcohol from being chlorinated by POCl3, it must be temporarily masked using a benzyl protecting group.
Figure 1: Divergent synthetic pathways for 1,2,3,4-Tetrahydro-1-isoquinolineethanol.
Experimental Protocols
Protocol A: Direct Pictet-Spengler Synthesis (Acetal Route)
Causality Note: The acetal slowly hydrolyzes in situ to provide a steady, low concentration of the reactive oxocarbenium/iminium species, preventing side reactions. Trifluoroacetic acid (TFA) acts as both the solvent and the strong Brønsted acid necessary to drive the electrophilic aromatic substitution on the unactivated ring[3].
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylethylamine (1.21 g, 10.0 mmol, 1.0 eq) and 3,3-diethoxypropan-1-ol (1.78 g, 12.0 mmol, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (25 mL).
-
Acidification: Cool the mixture to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA) (11.4 g, 100 mmol, 10.0 eq) over 10 minutes.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 24 hours. Monitor the consumption of the starting amine via TLC (DCM:MeOH 9:1, Ninhydrin stain).
-
Workup: Cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and saturated aqueous NaHCO₃ (100 mL) to neutralize the TFA. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of DCM to 10% MeOH in DCM containing 1% Et₃N) to afford the target compound.
Protocol B: Bischler-Napieralski & Reduction Sequence
Causality Note: Converting the amine to an amide significantly alters the cyclization dynamics. The use of POCl₃ generates a highly electrophilic nitrilium/Vilsmeier-type intermediate. The hydroxyl group must be protected as an O-benzyl ether to prevent competitive chlorination by POCl₃[4].
Step 1: Amidation
-
Dissolve 2-phenylethylamine (1.0 eq) and 3-(benzyloxy)propanoic acid (1.1 eq) in anhydrous DCM.
-
Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 12 hours.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield N-phenethyl-3-(benzyloxy)propanamide.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the crude amide in anhydrous acetonitrile (0.2 M).
-
Add Phosphorus oxychloride (POCl₃) (3.0 eq) dropwise. Heat the mixture to reflux (80 °C) for 6 hours.
-
Concentrate the mixture under reduced pressure to remove excess POCl₃, yielding the crude 1-(2-(benzyloxy)ethyl)-3,4-dihydroisoquinoline hydrochloride.
Step 3: Reduction & Deprotection
-
Dissolve the crude dihydroisoquinoline in methanol (0.1 M) and cool to 0 °C.
-
Slowly add Sodium borohydride (NaBH₄) (2.5 eq) in portions. Stir for 2 hours, then quench with water and extract with DCM.
-
Transfer the concentrated intermediate to a hydrogenation flask. Dissolve in methanol, add 10% Pd/C (10 wt%), and stir under a Hydrogen atmosphere (1 atm, balloon) for 12 hours to cleave the benzyl ether.
-
Filter the mixture through a pad of Celite, concentrate, and purify via chromatography to yield 1,2,3,4-Tetrahydro-1-isoquinolineethanol.
Quantitative Data Summary
The following table summarizes the operational metrics and validation data for both synthetic pathways.
| Parameter | Pathway A: Pictet-Spengler | Pathway B: Bischler-Napieralski |
| Overall Yield | 35 - 45% | 60 - 75% |
| Step Count | 1 (One-pot) | 4 (Amidation, Cyclization, Reduction, Deprotection) |
| Total Reaction Time | 24 hours | ~36 - 48 hours |
| Atom Economy | High | Moderate (requires protecting group mass) |
| Substrate Scope | Poor for unactivated rings | Excellent for unactivated rings |
| Primary Challenge | Forcing cyclization without degrading the primary alcohol | Multi-step workups and protecting group management |
Sources
improving reaction yield in 1,2,3,4-Tetrahydro-1-isoquinolineethanol synthesis
Welcome to the Technical Support Center for the synthesis of 1,2,3,4-Tetrahydro-1-isoquinolineethanol (also known as 1-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline).
As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Synthesizing C1-substituted tetrahydroisoquinolines presents unique kinetic and thermodynamic challenges—specifically regarding regioselectivity during cyclization, side-chain degradation, and stereocontrol. This center provides field-proven protocols, mechanistic troubleshooting, and causal explanations to ensure your workflows are self-validating and robust.
I. Mechanistic Workflows & Experimental Protocols
The synthesis of 1,2,3,4-tetrahydro-1-isoquinolineethanol generally relies on two primary disconnections: the Pictet-Spengler (PS) Reaction and the Bischler-Napieralski (BN) Cyclization followed by reduction.
Figure 1: Primary synthetic pathways for 1-substituted tetrahydroisoquinolines.
Protocol A: Superacid-Catalyzed Pictet-Spengler Reaction
Causality Check: Standard acid catalysis fails here because the unsubstituted benzene ring of 2-phenylethylamine lacks the nucleophilicity required for electrophilic aromatic substitution (EAS). We utilize a superacid (TfOH) to generate a highly reactive, dicationic protosolvated iminium species that forces cyclization 1.
-
Imine Formation: In an oven-dried flask under N₂, dissolve 2-phenylethylamine (1.0 eq) and 3-hydroxypropanal diethyl acetal (1.1 eq) in anhydrous dichloromethane (DCM). Stir over activated 4Å molecular sieves for 2 hours to drive water removal.
-
Cyclization: Cool the mixture to 0 °C. Dropwise, add trifluoromethanesulfonic acid (TfOH, 2.0 eq).
-
Validation: Monitor via LC-MS. The mass of the intermediate imine must completely disappear before proceeding (typically 4–6 hours at room temperature).
-
Workup: Quench carefully with saturated aqueous NaHCO₃ until the pH stabilizes at exactly 9–10. Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Bischler-Napieralski Cyclization & Asymmetric Reduction
Causality Check: Traditional BN reactions use harsh POCl₃ at reflux, which rapidly degrades the oxygenated side-chain of our target. By switching to Tf₂O and 2-chloropyridine, we lower the activation energy, allowing dehydration to occur at -78 °C 2.
-
Amide Activation: Dissolve N-phenethyl-3-(tert-butyldimethylsilyloxy)propanamide (1.0 eq) and 2-chloropyridine (1.2 eq) in anhydrous DCM at -78 °C.
-
Dehydration: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq). Stir for 30 minutes at -78 °C, then warm to room temperature for 2 hours to form the 3,4-dihydroisoquinoline intermediate.
-
Asymmetric Transfer Hydrogenation (ATH): Solvent exchange to a formic acid/triethylamine (HCOOH/TEA) azeotrope. Add Arene/Ru/TsDPEN catalyst (1-2 mol%). Stir at 25 °C for 12 hours to selectively establish the C1 stereocenter 1.
-
Deprotection: Treat with TBAF (1.5 eq) in THF for 2 hours to remove the TBS group, followed by standard aqueous workup.
II. Quantitative Data: Catalyst & Condition Optimization
Use the table below to benchmark your expected yields and select the appropriate catalytic system based on your lab's specific constraints.
| Reaction Type | Catalyst / Reagents | Operating Conditions | Typical Yield | Key Advantage |
| Pictet-Spengler | TfOH (Superacid) | 0 °C to 25 °C, DCM | 75–85% | Overcomes unactivated aromatic rings. |
| Enzymatic P-S | Norcoclaurine Synthase | pH 7.5 buffer, 37 °C | >85% | Exceptional enantiomeric excess (>95% ee) 3. |
| Bischler-Napieralski | Tf₂O / 2-Chloropyridine | -78 °C to 25 °C, DCM | 80–90% | Mild conditions; prevents side-chain degradation. |
| ATH Reduction | Arene/Ru/TsDPEN | HCOOH/TEA, 25 °C | >90% | High stereocontrol for C1 reduction. |
III. Troubleshooting Guides & FAQs
Figure 2: Decision tree for troubleshooting low yields in tetrahydroisoquinoline synthesis.
Q: My Pictet-Spengler cyclization is stalling at the imine intermediate. How do I push it to completion? A: This is a classic thermodynamic trap. If you are using standard TFA or HCl, the electrophilicity of the iminium ion is insufficient to trigger the EAS on an unactivated phenyl ring. Solution: Switch to a superacid like TfOH. Furthermore, ensure you are using a protected aldehyde (like an acetal). Free 3-hydroxypropanal is highly unstable and will dehydrate into acrolein or polymerize before it can form the imine.
Q: I am seeing massive degradation and black tar formation during the Bischler-Napieralski step. What is causing this? A: You are likely using POCl₃ or P₂O₅ at elevated temperatures. The unprotected hydroxyl group on the ethanol side-chain is highly susceptible to phosphorylation/chlorination and subsequent elimination under these harsh conditions. Solution: You must protect the hydroxyl group (e.g., as a TBS ether) prior to cyclization. Additionally, swap POCl₃ for the milder Tf₂O/2-chloropyridine system, which allows the dehydration to occur safely at -78 °C.
Q: My LC-MS shows good conversion, but my isolated yield is terrible (<30%). Where is my product going? A: Tetrahydroisoquinolines are secondary amines with a pKa around 9.5. If your aqueous workup is too acidic, the product remains protonated and is lost in the aqueous layer. If it is too basic (pH > 12), you risk oxidizing the amine. Solution: Buffer your aqueous quench carefully with saturated NaHCO₃ or dilute NaOH until the pH is exactly between 9.5 and 10.0 before extracting with DCM.
Q: How can I achieve a high enantiomeric excess (ee) at the C1 position without using expensive chiral auxiliaries? A: You have two highly reliable options. For chemical synthesis, perform a standard BN cyclization to get the 3,4-dihydroisoquinoline, and then reduce it using Asymmetric Transfer Hydrogenation (ATH) with an Arene/Ru/TsDPEN complex 1. For a biocatalytic approach, utilize Norcoclaurine Synthase (NCS), which catalyzes the stereoselective Pictet-Spengler reaction in a single step with >95% ee 3.
IV. References
-
Synthesis of tetrahydroisoquinolines Organic Chemistry Portal[Link]
-
Full article: Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction Taylor & Francis[Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines MDPI[Link]
Sources
Technical Support Center: Preventing Oxidation of 1,2,3,4-Tetrahydro-1-isoquinolineethanol
Welcome to the Technical Support Center. 1,2,3,4-Tetrahydro-1-isoquinolineethanol (THIQ-ethanol) is a highly valuable scaffold in drug development, but its secondary amine and benzylic C1-position make it acutely susceptible to autoxidation. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure the long-term structural integrity of your compounds.
Part 1: Mechanistic Causality of THIQ Oxidation
To prevent degradation, we must first understand the chemical causality. THIQ derivatives undergo autoxidation when exposed to atmospheric oxygen, light, or trace transition metals. The process initiates via a Single Electron Transfer (SET) or hydrogen atom abstraction at the benzylic alpha-position (C1), forming an alpha-amino radical (1)[1].
This radical rapidly reacts with molecular oxygen to form a THIQ-peroxyl radical and subsequently a hydroperoxide (2)[2]. Over time, this resolves into a 3,4-dihydroisoquinoline (imine) and can fully rearomatize into an isoquinoline (3)[3]. The ethanol side chain at C1 can also complicate this by undergoing oxidative cleavage if the iminium intermediate is formed.
Autoxidation pathway of THIQ derivatives from stable amine to imine degradants.
Part 2: Frequently Asked Questions (FAQs)
Q1: My THIQ-ethanol stock solution has turned slightly yellow. Is it still viable for assays? A1: No. A yellow or brown discoloration is a classic hallmark of THIQ oxidation, indicating the formation of 3,4-dihydroisoquinoline (imine) or fully conjugated isoquinoline species (4)[4]. Because these oxidized degradants exhibit completely different pharmacological profiles and reactivities, the batch should be considered compromised. Always validate purity via HPLC-UV before use if discoloration is observed.
Q2: What are the absolute critical storage parameters for THIQ-ethanol? A2:
-
Solid State: Store at -20°C (or -80°C for >6 months) in amber glass vials to prevent photodegradation. The headspace must be backfilled with ultra-pure Argon or Nitrogen to displace oxygen (4)[4].
-
Solution State: THIQ-ethanol is highly unstable in oxygenated solvents. If storage in solution is unavoidable, use deeply degassed solvents, add a radical scavenger (like BHT at 0.01% w/v) if compatible with your downstream assay, and store at -80°C.
Q3: How do trace metals affect my compound, and how do I mitigate this? A3: Trace metals (especially Cu²⁺ and Fe³⁺) act as catalytic initiators for the Single Electron Transfer (SET) that generates the initial THIQ radical (1)[1]. Ensure that all glassware is acid-washed or use high-quality polypropylene tubes. If formulating in aqueous buffers, adding a chelator like EDTA (1-5 mM) can sequester trace metals and halt the initiation phase.
Part 3: Troubleshooting & Data Presentation
| Degradation Signal | Analytical Method | Mechanistic Cause | Corrective Action |
| Yellow/Brown Discoloration | Visual Inspection | Formation of conjugated 3,4-dihydroisoquinoline (imine) or isoquinoline. | Discard compromised batch. Ensure amber vials are used for new aliquots. |
| New Peak at Higher RT | HPLC-UV (254 nm) | Aromatization increases lipophilicity and UV absorbance at 254 nm. | Implement Argon headspace displacement to eliminate O₂ exposure. |
| Peak Tailing / Smearing | LC-MS (ESI+) | Formation of N-oxides or hydroperoxide intermediates. | Degas all solvents prior to dissolution; store at -80°C. |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, laboratory protocols must be self-validating. The following workflows guarantee that the THIQ-ethanol is protected and that the protection is analytically confirmed.
Protocol 1: Ultra-Inert Aliquoting and Storage Workflow
-
Solvent Preparation: Sparge anhydrous, HPLC-grade solvent (e.g., DMSO or Methanol) with ultra-high purity Argon for 30 minutes. Causality: Removes dissolved O₂, preventing the formation of THIQ-peroxyl radicals (2)[2].
-
Aliquoting: Dissolve THIQ-ethanol in the degassed solvent inside a glove box or under a continuous Argon stream. Aliquot into pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-initiated autoxidation (4)[4].
-
Headspace Displacement: Gently blow a stream of Argon over the liquid surface in each vial for 10 seconds before immediately capping with a PTFE-lined septum cap.
-
Thermal Control: Transfer vials immediately to a -80°C freezer. Causality: Cryogenic temperatures exponentially decrease the kinetic rate of any residual oxidative reactions.
Protocol 2: Forced Degradation (Stress Testing) for Validation
To validate your storage conditions, run a parallel forced degradation assay (4)[4]. This creates a positive control for degradation.
-
Control: THIQ-ethanol stored under Protocol 1 conditions.
-
Oxidative Stress: Mix 1 mL of THIQ-ethanol solution with 100 µL of 3% H₂O₂. Incubate at room temperature for 4 hours.
-
Analysis: Run both samples via HPLC-UV (monitor at 210 nm and 254 nm). The stressed sample will show a distinct peak shift (typically a longer retention time for the aromatic isoquinoline and increased absorbance at 254 nm due to extended conjugation). If your Control sample matches the pristine baseline and lacks these secondary peaks, your storage system is successfully validated.
Step-by-step workflow for the inert storage and self-validating analysis.
References
-
Investigating the Mechanism for the Metal-free Dehydrogenative Coupling of Acetone with 1,2,3,4-Tetrahydroisoquinoline. Rijksuniversiteit Groningen. 1
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. NIH / PMC. 3
-
The Photocatalyzed Aza-Henry Reaction of N-Aryltetrahydroisoquinolines: Comprehensive Mechanism, H•- versus H+-Abstraction, and Background Reactions. Journal of the American Chemical Society. 2
-
Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds. Benchchem. 4
Sources
Technical Support Center: Optimizing Mobile Phase for 1,2,3,4-Tetrahydro-1-isoquinolineethanol LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 1,2,3,4-Tetrahydro-1-isoquinolineethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following question-and-answer format directly addresses specific issues to help you optimize your mobile phase and achieve robust, reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about mobile phase selection and the properties of 1,2,3,4-Tetrahydro-1-isoquinolineethanol relevant to LC-MS analysis.
Q1: What are the key physicochemical properties of 1,2,3,4-Tetrahydro-1-isoquinolineethanol that influence mobile phase selection?
A1: Understanding the analyte's properties is the cornerstone of effective method development. 1,2,3,4-Tetrahydro-1-isoquinolineethanol is a polar, basic compound. Its structure contains a tetrahydroisoquinoline core, which is a bicyclic amine, and a primary alcohol functional group.[1] The key properties to consider are:
-
Polarity: The presence of the hydroxyl (-OH) and the secondary amine (-NH-) groups makes the molecule polar. This suggests that it may have limited retention on traditional C18 reversed-phase columns under highly aqueous conditions.[2]
-
Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.[5][6]
These properties guide the initial choice of chromatographic mode (Reversed-Phase or HILIC) and the mobile phase composition.
Q2: What is a good starting mobile phase for the LC-MS analysis of this compound?
A2: For a polar basic compound like 1,2,3,4-Tetrahydro-1-isoquinolineethanol, a common and effective starting point for reversed-phase LC-MS is:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile or Methanol
Rationale:
-
Formic Acid: This is a widely used mobile phase additive in LC-MS for several reasons. It provides protons to facilitate positive mode electrospray ionization (ESI+), which is ideal for basic compounds, leading to the formation of [M+H]+ ions.[7][8] It also helps to control the mobile phase pH at an acidic level (around 2.7), ensuring the analyte is consistently in its protonated, cationic form.[9] This minimizes peak tailing that can result from interactions with residual silanols on the silica-based stationary phase.[7]
-
Acetonitrile vs. Methanol: Acetonitrile is often the preferred organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency. However, some compounds may exhibit better peak shape or different selectivity in methanol.[10] It is often worthwhile to screen both during method development.
A typical starting gradient could be 5-95% Mobile Phase B over 10-15 minutes.
Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
A3: You should consider HILIC if you are experiencing insufficient retention of 1,2,3,4-Tetrahydro-1-isoquinolineethanol on a reversed-phase column, even with a highly aqueous mobile phase (e.g., 95-100% aqueous).[11] HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[12][13]
Key Features of HILIC:
-
Stationary Phase: A polar stationary phase is used (e.g., bare silica, amide, amino, or zwitterionic phases).[14]
-
Mobile Phase: A high concentration of a water-miscible organic solvent (typically acetonitrile) with a small amount of aqueous buffer is used.[15] Elution is achieved by increasing the aqueous content of the mobile phase.[12]
-
Benefits for MS: The high organic content of the mobile phase enhances ESI efficiency, often leading to a significant increase in sensitivity compared to reversed-phase methods.[15][16]
A good starting HILIC mobile phase would be:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B (Organic): Acetonitrile
The gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and decrease to increase the elution strength.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Q4: Why am I seeing poor peak shape (tailing) for my analyte?
A4: Peak tailing is a common issue for basic compounds like 1,2,3,4-Tetrahydro-1-isoquinolineethanol, often caused by secondary interactions with the stationary phase.[17][18]
Summary of Causes and Solutions for Peak Tailing
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Secondary Silanol Interactions | The basic amine group on your analyte interacts with acidic residual silanol groups on the silica-based stationary phase, causing tailing.[17] | 1. Lower Mobile Phase pH: Ensure the pH is at least 2 units below the analyte's pKa. Using 0.1% formic acid is a good start.[7] 2. Add a Competing Base/Buffer: Incorporate a buffer like ammonium formate (5-10 mM) into your mobile phase. The ammonium ions compete with the protonated analyte for the active silanol sites, improving peak shape.[9][19] Protocol: Prepare a 10 mM ammonium formate solution in your aqueous mobile phase (Mobile Phase A) and adjust the pH with formic acid if necessary. |
| Column Overload | Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[17][20] | Dilution Series: Prepare and inject a series of sample dilutions (e.g., 1:5, 1:10, 1:100). If the peak shape improves with dilution, you are likely overloading the column. Reduce the sample concentration or injection volume.[17] |
| Column Contamination | Buildup of strongly retained matrix components can create active sites that cause tailing.[20] | Column Flushing: Flush the column with a strong solvent.[17] Protocol: Disconnect the column from the detector. Flush with a series of solvents, starting with your mobile phase (without buffer), then 100% water, then a strong organic solvent like isopropanol or acetonitrile, and finally re-equilibrate with the initial mobile phase. |
Q5: My analyte signal is weak. How can I improve the sensitivity of my LC-MS analysis?
A5: Low sensitivity can be a significant hurdle. Optimizing both chromatographic conditions and MS parameters is crucial.
Strategies for Sensitivity Enhancement
| Strategy | Explanation | Recommended Action |
| Optimize Mobile Phase Additives | The choice and concentration of the mobile phase additive directly impact ionization efficiency. | While formic acid is a good starting point, screening other additives like ammonium formate can sometimes improve signal intensity.[21] Ammonium formate can provide a more stable spray and enhance ionization for certain compounds.[22] |
| Increase Organic Content at Elution | Higher organic content in the mobile phase at the point of elution improves desolvation efficiency in the ESI source, leading to better ionization and higher sensitivity.[15] | If using reversed-phase, adjust the gradient to ensure the analyte elutes at a higher percentage of organic solvent. If retention is too low, consider switching to a HILIC column, which inherently uses a high organic mobile phase.[16] |
| Reduce Column Inner Diameter (ID) | Decreasing the column ID (e.g., from 4.6 mm to 2.1 mm) concentrates the analyte as it reaches the detector, leading to taller, narrower peaks and increased sensitivity, assuming the injection volume is scaled down appropriately.[2][23] | Switch to a narrower bore column and adjust the flow rate accordingly to maintain the same linear velocity. |
| Sample Preparation | Matrix components can co-elute with the analyte and cause ion suppression, reducing its signal.[16] | Implement a more effective sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[24] |
Q6: I am observing retention time shifts. What is causing this instability?
A6: Retention time instability can compromise data quality and lead to misidentification of peaks.[20]
Workflow for Diagnosing Retention Time Shifts
Detailed Steps:
-
Mobile Phase Integrity: Improperly prepared or degraded mobile phases are a primary cause of retention time shifts.[25] Always use freshly prepared, high-purity solvents and additives.[23] If using buffers, be aware that their pH can change over time.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush the column with at least 10-20 column volumes.
-
Temperature Control: Fluctuations in ambient temperature can affect retention times. Using a thermostatted column compartment is highly recommended for reproducible chromatography.[25]
-
LC System Health: Check for leaks in the system, as this can alter the mobile phase composition delivered to the column. Monitor the pump pressure for any unusual fluctuations, which could indicate problems with check valves or seals.[18]
Section 3: Experimental Protocols
Protocol 1: Systematic Mobile Phase pH and Buffer Screening
This protocol outlines a systematic approach to optimize mobile phase pH and evaluate the effect of a buffer for improving peak shape and sensitivity.
Objective: To determine the optimal mobile phase additive and pH for the analysis of 1,2,3,4-Tetrahydro-1-isoquinolineethanol.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
Procedure:
-
Prepare Mobile Phases: Prepare the following aqueous mobile phases (Mobile Phase A):
-
Condition 1: 0.1% Formic Acid in Water (approx. pH 2.7)
-
Condition 2: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
-
Condition 3: 10 mM Ammonium Formate in Water, pH adjusted to 4.0 with Formic Acid
-
Note: The organic mobile phase (Mobile Phase B) will be 0.1% Formic Acid in Acetonitrile for all conditions to ensure consistent spray conditions in the MS source.
-
-
LC-MS Analysis:
-
Install a C18 column and thoroughly equilibrate with Condition 1.
-
Inject a standard solution of 1,2,3,4-Tetrahydro-1-isoquinolineethanol.
-
Run a standard gradient (e.g., 5-95% B in 10 minutes).
-
Repeat the analysis for Condition 2 and Condition 3, ensuring the column is fully re-equilibrated between each condition change.
-
-
Data Evaluation: Compare the chromatograms from the three conditions, focusing on:
-
Peak Asymmetry (Tailing Factor): A value closer to 1 indicates a more symmetrical peak.
-
Retention Time: Observe how pH affects retention.
-
Peak Area/Height (Sensitivity): Determine which condition provides the best signal intensity.
-
Logical Flow of Mobile Phase Optimization
References
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
-
Kirkland, J. J., & Pease, J. W. (2013). The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests. Journal of the American Society for Mass Spectrometry, 24(12), 1937-1945. [Link]
-
Wikipedia contributors. (2023). Hydrophilic interaction chromatography. In Wikipedia, The Free Encyclopedia. [Link]
-
Núñez, O., & Lucci, P. (2013). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]
-
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
An, B., Zhang, M., & Chen, Y. (2013). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC. [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]
-
Núñez, O., & Lucci, P. (2013). Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis. TrAC Trends in Analytical Chemistry, 44, 75-86. [Link]
-
ResearchGate. (2024). How exactly do we prepare mobile phases used for LC/MS?. ResearchGate. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Wang, Y., et al. (2019). Formic Acid of ppm Enhances LC-MS/MS Detection of UV Irradiation-Induced DNA Dimeric Photoproducts. Analytical Chemistry, 91(24), 15479-15485. [Link]
-
Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]
-
MAC-MOD Analytical. (n.d.). LCMS Analyses of Peptides and Tryptic Digests. MAC-MOD Analytical. [Link]
-
The Analytical Scientist. (2025). Formic Acid Boosts LC-MS Metabolomics Sensitivity. The Analytical Scientist. [Link]
-
Phenomenex. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Phenomenex. [Link]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Phenomenex. (2018). Enhance LC/MS Sensitivity in Your Lab. Phenomenex Blog. [Link]
-
Fehér, C., et al. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica. [Link]
-
Gsm J. et al. (2023). Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells. PMC. [Link]
-
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Studzińska-Sroka, E., & Czerwińska, M. E. (2025). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. ResearchGate. [Link]
-
Meyer, M. R., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC. [Link]
-
Phenomenex. (2022). Increasing LC–MS-MS Sensitivity with Luna® HILIC. LCGC International. [Link]
-
Agilent. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Gsm J. et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. MDPI. [Link]
-
Maruyama, S., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. Journal of Health Science, 50(3), 269-275. [Link]
-
PubChem. (n.d.). [(1s)-1,2,3,4-Tetrahydroisoquinolin-1-Yl]methanol. PubChem. [Link]
-
ChemWhat. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4. ChemWhat. [Link]
-
SIELC. (2018). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC. [Link]
-
Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Cheméo. [Link]
-
Agilent. (n.d.). Quantitative Separation of THC Isomers and Metabolites from Whole Blood. Agilent. [Link]
-
Studzińska-Sroka, E., et al. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. SciSpace. [Link]
Sources
- 1. [(1s)-1,2,3,4-Tetrahydroisoquinolin-1-Yl]methanol | C10H13NO | CID 68892685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhance LC/MS Sensitivity in Your Lab [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. CAS 91-21-4: 1,2,3,4-Tetrahydroisoquinoline | CymitQuimica [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis [air.uniud.it]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biocompare.com [biocompare.com]
- 15. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mac-mod.com [mac-mod.com]
- 20. zefsci.com [zefsci.com]
- 21. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 22. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 24. lcms.cz [lcms.cz]
- 25. halocolumns.com [halocolumns.com]
Technical Support Center: Downstream Processing & Purification of 1,2,3,4-Tetrahydro-1-isoquinolineethanol
Welcome to the Advanced Downstream Processing (DSP) Support Center. The extraction and purification of 1,2,3,4-tetrahydro-1-isoquinolineethanol (a critical pharmaceutical intermediate and alkaloid scaffold) present unique challenges. Because its synthesis typically relies on the Pictet-Spengler condensation of phenethylamine derivatives with aldehydes[1], the crude reaction matrix is often laden with unreacted basic amines, regioisomers, and oxidation products.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity isolation.
System Overview: Extraction & Purification Workflow
Fig 1: Downstream processing workflow for 1,2,3,4-tetrahydro-1-isoquinolineethanol isolation.
Troubleshooting Guide: Core Extraction Issues
Issue 1: High levels of unreacted phenethylamine precursor in the extracted organic phase.
-
The Causality: This is a fundamental pKa resolution failure. Both the unreacted precursor and the target tetrahydroisoquinoline (THIQ) are basic amines. However, primary phenethylamines typically have a pKa around 9.8, while the secondary amine of the THIQ core has a pKa of approximately 8.5–9.0. If you basify the aqueous layer too aggressively (pH > 10), both compounds become unprotonated and co-extract into the organic phase.
-
The Solution: Perform a strictly pH-controlled liquid-liquid extraction (LLE). By adjusting the aqueous phase to exactly pH 8.5–9.5, the THIQ-ethanol is selectively neutralized and partitions into the organic solvent, while the more basic phenethylamine remains protonated (as a water-soluble salt) in the aqueous layer[2].
Issue 2: The extracted product shows yellow/brown discoloration and NMR indicates aromatic impurities.
-
The Causality: Tetrahydroisoquinolines are highly susceptible to auto-oxidation. Under basic extraction conditions and in the presence of atmospheric oxygen, the THIQ core rapidly oxidizes into dihydroisoquinolines or fully aromatized isoquinolines.
-
The Solution: Introduce a water-soluble antioxidant during the basification step. Adding sodium sulfite ( Na2SO3 ) to the aqueous phase effectively quenches oxidative radicals and preserves the integrity of the THIQ core during the oxa-Pictet-Spengler workup[3]. Furthermore, maintain an inert atmosphere (nitrogen or argon) during solvent evaporation.
Issue 3: Co-extraction of closely related regioisomers (e.g., isoTHIs).
-
The Causality: The Pictet-Spengler cyclization can proceed via alternative ring-closure pathways (ortho vs. para), yielding regioisomeric impurities[4]. Because these isomers possess nearly identical partition coefficients (LogP) and pKa values, LLE cannot separate them.
-
The Solution: Shift from LLE to diastereomeric salt crystallization. React the crude free base with a bulky organic acid (e.g., L-tartaric acid) in ethanol. The target THIQ-ethanol will form a crystalline salt with a distinct solubility profile from the isoTHI impurities, allowing for separation via simple filtration.
Fig 2: Mechanistic pathway of THIQ-ethanol synthesis and associated impurity formation.
Quantitative Data: Physicochemical Parameters for LLE Optimization
To design a self-validating extraction, you must exploit the physicochemical deltas between the target and its impurities.
| Compound | Estimated pKa | LogP (Neutral) | Optimal Extraction pH | Partitioning Phase (at pH 8.8) |
| 1,2,3,4-Tetrahydro-1-isoquinolineethanol | 8.6 | 1.8 | 8.5 – 9.0 | Organic (Ethyl Acetate) |
| Phenethylamine (Precursor) | 9.8 | 1.4 | > 10.0 | Aqueous |
| 3-Hydroxypropanal (Precursor) | N/A | -0.2 | N/A | Aqueous |
| isoTHI (Regioisomer) | 8.6 | 1.8 | 8.5 – 9.0 | Organic (Requires Crystallization) |
| Dihydroisoquinoline (Oxidation) | ~7.0 | 2.1 | 7.0 – 8.0 | Organic (Requires Antioxidant) |
Self-Validating Experimental Protocol: Optimized LLE & Isolation
This protocol is designed as a closed-loop system where each step verifies the success of the previous one.
Phase 1: Acid Quench & Defatting
-
Quench: Cool the crude reaction mixture to 0°C. Slowly add 1.0 M HCl until the solution reaches pH 2.0.
-
Wash: Extract the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted aldehydes and neutral polymeric byproducts.
-
Validation Check: Spot the ether layer on a TLC plate and visualize with Dragendorff's reagent. A negative result (no orange spots) confirms that no alkaloids were lost to the organic wash. Discard the ether layer.
Phase 2: Antioxidant Protection & Selective Basification 4. Protect: Add 0.1 equivalents of sodium sulfite ( Na2SO3 ) to the aqueous layer and stir for 10 minutes[3]. 5. Basify: Under continuous stirring, carefully add 1.0 M NaOH dropwise until the pH meter reads exactly 8.8 ± 0.1. 6. Validation Check: The solution should turn cloudy as the free base of the THIQ-ethanol precipitates/oils out, confirming successful neutralization.
Phase 3: Extraction & Resolution 7. Extract: Extract the aqueous phase with ethyl acetate (3 × 50 mL). 8. Validation Check: Test a drop of the remaining aqueous layer with Dragendorff's reagent. It should be faint or negative, confirming complete mass transfer of the target alkaloid. 9. Concentrate: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (max 40°C) to yield the crude free base. 10. Crystallize: Dissolve the crude free base in minimal hot ethanol. Add 1.0 equivalent of L-tartaric acid. Allow to cool slowly to room temperature, then to 4°C to induce crystallization. Filter and wash with cold ethanol.
Frequently Asked Questions (FAQs)
Q: Can I use macroporous resins instead of LLE for purification? A: Yes. For highly polar THIQ derivatives where LLE leads to intractable emulsions, macroporous resins are highly effective. The crude acidified mixture is loaded onto a resin like AB-8 in an aqueous buffer. Water washes remove salts and unreacted precursors, and the pure THIQ is subsequently eluted using an ethanol gradient[5].
Q: Why does my extraction form a severe emulsion, and how do I break it? A: Emulsions in THIQ extractions are typically caused by amphiphilic polymeric byproducts from the Pictet-Spengler condensation. To break the emulsion, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric debris. Alternatively, saturate the aqueous layer with NaCl (brine) to increase ionic strength and force phase separation.
References
-
Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue Source: ResearchGate URL:6
-
Quantitative Detection of Inhaled Salmeterol in Human Urine and Relevance to Doping Control Analysis Source: Scilit URL:2
-
Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture Source: MDPI URL:1
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction Source: Digital Commons@DePaul URL:4
-
Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS Source: PMC (PubMed Central) URL:5
-
Direct Oxa-Pictet−Spengler Cyclization to the Natural (3a,5)-trans-Stereochemistry in the Syntheses of (+)-7-Deoxyfrenolicin B and (+)-7-Deoxykalafungin Source: ACS Publications URL:3
Sources
Technical Support Center: Stability Optimization of 1,2,3,4-Tetrahydro-1-isoquinolineethanol in Aqueous Solutions
Welcome to the technical support guide for 1,2,3,4-Tetrahydro-1-isoquinolineethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and mitigating stability issues encountered with this compound in aqueous solutions. While the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-documented scaffold in medicinal chemistry, specific stability data for the 1-ethanol derivative is less common.[1][2] This guide synthesizes established principles of pharmaceutical chemistry with insights from research on analogous structures to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of 1,2,3,4-Tetrahydro-1-isoquinolineethanol.
Q1: What are the primary chemical degradation pathways for 1,2,3,4-Tetrahydro-1-isoquinolineethanol in an aqueous solution?
A1: Based on its structure—a tertiary amine fused into a heterocyclic ring and a benzylic alcohol moiety—the compound is susceptible to several degradation pathways, primarily oxidative.
-
Oxidation: This is the most significant concern. The tertiary amine and the benzylic C1-carbon are both prone to oxidation.[3][4] The presence of molecular oxygen, trace metal ions, or peroxides can accelerate this process.[5] Oxidation can lead to the formation of N-oxides or dehydrogenation to the corresponding 3,4-dihydroisoquinoline imine.[3][6] The ethanol substituent itself can be oxidized.
-
Photodegradation: Many heterocyclic aromatic compounds, including quinoline and isoquinoline derivatives, are sensitive to light.[7][8] Exposure to UV or even ambient laboratory light can induce degradation, often leading to colored byproducts.
-
pH-Catalyzed Degradation: While the core structure does not contain readily hydrolyzable groups like esters or amides, extreme pH values can catalyze oxidative reactions and affect the overall stability profile.[9]
Q2: What are the common visual or analytical signs of compound degradation?
A2: Degradation can manifest in several ways:
-
Visual Changes: The most common sign is a change in the solution's color, often turning from colorless to yellow or brown.[7][8] You may also observe the formation of precipitates or cloudiness if a degradation product is less soluble.
-
Analytical Changes (HPLC): When analyzing your sample via High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to degradation products.[7]
Q3: How does the pH of the aqueous solution impact the stability of 1,2,3,4-Tetrahydro-1-isoquinolineethanol?
A3: The pH of the formulation is a critical stability parameter for two main reasons:
-
Solubility: As a basic compound (due to the tertiary amine), its solubility is highly pH-dependent. At lower (acidic) pH, the amine is protonated, forming a more water-soluble salt. As the pH increases, the un-ionized free base form predominates, which may have lower aqueous solubility and could precipitate.[7]
-
Reaction Rate: The rate of both oxidative and hydrolytic degradation reactions can be significantly influenced by pH.[9] The optimal pH for stability is often a narrow range where the rates of all relevant degradation reactions are minimized. This "pH of maximum stability" must be determined experimentally.
Q4: My compound is stored in a standard buffer. Why am I still seeing degradation?
A4: Standard buffers control pH but do not protect against all degradation mechanisms. If you are observing degradation, it is likely due to oxidation or photodegradation. The presence of dissolved oxygen in the buffer is often sufficient to initiate oxidation, which can be accelerated by trace metal ions that may be present in your reagents or leached from container closures.[10] Furthermore, if your solutions are not protected from light, photodegradation can occur regardless of the buffer used.[8]
Troubleshooting Guide: Common Experimental Issues
This section provides direct answers and actionable solutions to specific problems you may encounter during your research.
Problem 1: My stock solution of 1,2,3,4-Tetrahydro-1-isoquinolineethanol is turning yellow/brown upon storage.
-
Probable Cause: This discoloration is a classic indicator of oxidative degradation.[7][8] The extended conjugated system formed during the oxidation of the tetrahydroisoquinoline ring to a dihydroisoquinoline or fully aromatic isoquinoline species absorbs visible light, resulting in a colored solution.
-
Immediate Actions & Solutions:
-
Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil to eliminate light exposure as a contributing factor.
-
Deoxygenate Your Solvent: Before preparing a fresh solution, sparge your aqueous buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Add an Antioxidant: For future formulations, incorporate a suitable antioxidant. The choice depends on your system's compatibility.
-
Incorporate a Chelating Agent: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that catalyze oxidation.[10]
-
Problem 2: HPLC analysis shows a steady decrease in the main peak's area over time, with several new, smaller peaks appearing.
-
Probable Cause: This indicates that the parent compound is degrading into multiple byproducts. The specific cause could be oxidation, photodegradation, or a combination of factors.
-
Systematic Approach to Diagnosis:
-
Conduct a Forced Degradation Study: This is the most effective way to diagnose the problem. A forced degradation (or stress testing) study intentionally exposes the compound to harsh conditions to rapidly identify its degradation pathways.[7] See Protocol 1 for a detailed methodology.
-
Analyze the Results: By comparing the chromatograms from the stressed samples (acid, base, peroxide, heat, light) to your degrading sample, you can identify the likely cause. For example, if the degradation profile of your sample matches the profile from the hydrogen peroxide-stressed sample, oxidation is the primary culprit.
-
Develop a Stability-Indicating Method: Ensure your HPLC method can resolve the main peak from all major degradation peaks. This is crucial for accurately quantifying the parent compound. See Protocol 2 for guidance.
-
Problem 3: The compound is precipitating from my aqueous buffer after preparation.
-
Probable Cause: This is almost always a pH-dependent solubility issue. The pH of your buffer is likely at or above the pKa of the tertiary amine, causing the less soluble free base to form and precipitate.
-
Immediate Actions & Solutions:
-
Measure the pH: Confirm the pH of the solution where precipitation is observed.
-
Adjust the pH: Lower the pH of the buffer. A good starting point is to adjust the pH to be at least 1-2 units below the compound's pKa. If the pKa is unknown, perform a simple titration or test solubility in a series of buffers (e.g., pH 4, 5, 6, 7).
-
Consider a Co-solvent: If adjusting the pH is not possible for your experimental design, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO, or propylene glycol) to increase the solubility of the free base.
-
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to identify the potential degradation pathways for 1,2,3,4-Tetrahydro-1-isoquinolineethanol.
Objective: To determine susceptibility to hydrolysis, oxidation, heat, and light.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of purified water.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Degradation: Purified water (place vial in an oven at 60°C).
-
Photolytic Degradation: Purified water (expose vial to a photostability chamber with UV/Vis light).
-
-
Incubation: Keep the acid, base, and oxidative samples at room temperature, protected from light. Monitor all samples at specific time points (e.g., 2, 8, 24 hours).
-
Sample Analysis: Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Data Interpretation: Analyze by HPLC. Compare the chromatograms of the stressed samples to the control. A significant loss of the parent peak and the appearance of new peaks under a specific condition indicate susceptibility to that stress factor.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating the active compound from its degradation products.
Starting Parameters (based on similar structures[11][12]):
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes. This will help elute any less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Detector at a wavelength determined by a UV scan of the compound (typically around 210-280 nm for this scaffold).
-
Injection Volume: 10 µL.
Method Validation:
-
Inject a mixture of the stressed samples from Protocol 1 .
-
Optimize the gradient to ensure baseline separation between the parent peak and all major degradation peaks.
-
The method is considered "stability-indicating" if all peaks are well-resolved, allowing for accurate quantification of the parent compound in the presence of its degradants.
Visualizations: Workflows and Degradation Pathways
Summary of Stabilization Strategies
The following table provides a quick reference for common excipients and methods to enhance the stability of 1,2,3,4-Tetrahydro-1-isoquinolineethanol in aqueous solutions.
| Strategy | Excipient/Method | Function | Typical Concentration | Reference |
| Prevent Oxidation | Ascorbic Acid (Vitamin C) | Water-soluble antioxidant; potent reducing agent.[5] | 0.01 - 0.1% w/v | [5][13] |
| Butylated Hydroxytoluene (BHT) | Lipid-soluble antioxidant (for formulations with lipids). | 0.01 - 0.1% w/v | [5] | |
| Nitrogen/Argon Sparging | Removes dissolved oxygen from the solvent. | N/A | [14] | |
| Prevent Metal-Catalyzed Oxidation | Disodium Edetate (EDTA) | Chelates trace metal ions (Fe, Cu) that catalyze oxidation.[10] | 0.01 - 0.05% w/v | [10] |
| Citric Acid | Can act as both a pH buffer and a weak chelating agent. | 0.1 - 2.0% w/v | [10] | |
| Control pH | Phosphate, Citrate, or Acetate Buffers | Maintain pH in the range of maximum stability and solubility. | 10 - 100 mM | [9] |
| Prevent Photodegradation | Amber Glass Vials / Light-Resistant Packaging | Blocks UV and some visible light wavelengths. | N/A | [7] |
References
- Farbe Firma Pvt Ltd. (2023, May 16). The Role of Excipients in Pharmaceutical Formulations.
-
Manzano, S., et al. (2004). Tetrahydrobiisoquinoline derivatives by reaction of dopamine with glyoxal: a novel potential degenerative pathway of catecholamines under oxidative stress conditions. Chemical Research in Toxicology, 17(9), 1190-1198. Available from: [Link]
- CD Formulation. Antioxidants.
-
Lopes, J., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. MDPI. Available from: [Link]
-
Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. Available from: [Link]
-
Pifferi, G., & Restani, P. (2013, April 18). The central role of excipients in drug formulation. European Pharmaceutical Review. Available from: [Link]
-
Hollingsworth, S. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available from: [Link]
-
Pharmaceutical Technology Editors. (2016). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. Available from: [Link]
-
Joule, J. A., & Mills, K. Isoquinoline. ScienceDirect. Available from: [Link]
-
Joule, J. A., & Mills, K. Product Class 5: Isoquinolines. Science of Synthesis. Available from: [Link]
- Kumar, A., et al. (2023). Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance. ManTech Publications.
-
Sharma, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available from: [Link]
-
Takehira, K., et al. (1995). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. HETEROCYCLES, 41(4). Available from: [Link]
-
von Wachenfeldt, H., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available from: [Link]
-
SIELC Technologies. (2018, February 17). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available from: [Link]
-
Naoi, M., et al. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry, 52(2), 653-655. Available from: [Link]
-
Wang, Y., et al. (2022). Photoinduced α‐Alkylation of Tetrahydroisoquinolines with Organoboron Reagent Enabled by Organic Photocatalyst. Chemistry – An Asian Journal. Available from: [Link]
-
Nagaoka, S., et al. (2001). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Journal of the Japan Oil Chemists' Society, 50(1), 39-46. Available from: [Link]
-
Okimoto, M., & Chiba, T. (1990). Electrochemical Dehydrogenation of 1,2,3,4-Tetrahydroisoquinoline to 3,4-Dihydroisoquinoline. Journal of Organic Chemistry. Available from: [Link]
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
-
Coldwell, M. C., et al. (2014). Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines by Lithiation and Substitution, with in Situ IR Spectroscopy and Configurational Stability Studies. Journal of the American Chemical Society, 136(18), 6683-6690. Available from: [Link]
-
Brown, M. K., et al. (2022). An unconventional photochemical tetrahydroisoquinoline synthesis from sulfonylimines and alkenes. Cell Reports Physical Science. Available from: [Link]
-
Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87. Available from: [Link]
-
Al-Hiari, Y. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 8(2). Available from: [Link]
-
Glisic, B., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. Available from: [Link]
-
Aini, N. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical Sciences and Public Health. Available from: [Link]
-
da Silva, P. B., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Molecules. Available from: [Link]
-
Tsuchiya, H., et al. (2002). Determination method of 1-methyl-1,2,3, 4-tetrahydroisoquinoline, an endogenous parkinsonism-preventing substance, by radioimmunoassay. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 481-490. Available from: [Link]
-
Akiyama, T., et al. (2017). α-FUNCTIONALIZATION OF TETRAHYDROISOQUINOLINES WITH ACTIVATED ALKYL BROMIDE UNDER PHOTOREDOX. HETEROCYCLES, 95(2). Available from: [Link]
-
Meyer, M. R., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Estevez, V., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Arabian Journal of Chemistry, 11(8), 1335-1345. Available from: [Link]
-
Wang, D., & Zhou, Y.-G. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available from: [Link]
- Liu, G., et al. (2019). Tetrahydroisoquinoline compound, preparation method therefor, pharmaceutical composition containing same, and use thereof. Google Patents.
-
Elliott, M. C., et al. (2002). Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidants - CD Formulation [formulationbio.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. farbefirma.org [farbefirma.org]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
Technical Support Center: Troubleshooting Low Recovery of 1,2,3,4-Tetrahydro-1-isoquinolineethanol in Plasma
Welcome to the Technical Support Center. 1,2,3,4-Tetrahydro-1-isoquinolineethanol is a biologically active alkaloid derivative. Due to its specific physicochemical properties—namely a basic secondary amine within the tetrahydroisoquinoline ring (pKa ~9.5) and a polar ethanol side chain—extracting it from complex biological matrices like plasma presents unique analytical challenges.
This guide is designed for researchers and drug development professionals to diagnose and resolve extraction failures using field-proven, mechanistically grounded workflows.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low recovery of 1,2,3,4-Tetrahydro-1-isoquinolineethanol.
Troubleshooting Guide & FAQs
Q1: My Liquid-Liquid Extraction (LLE) recovery is below 20%. Why is it failing, and how do I fix it?
-
Expertise & Experience: The core issue lies in the ionization state of the molecule. 1,2,3,4-Tetrahydro-1-isoquinolineethanol contains a secondary amine with a pKa of approximately 9.5. At physiological plasma pH (7.4), over 99% of the analyte is protonated (cationic). Charged species are highly hydrophilic and will not partition into organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Actionable Protocol: To drive the analyte into the organic phase, you must suppress its ionization. Adjust the plasma sample to a pH of at least 11.5 (two units above the pKa) using a strong base (e.g., 0.1 M NaOH or 5% NH4OH) prior to adding your organic solvent.
Q2: I switched to Solid-Phase Extraction (SPE) using a standard C18 or HLB cartridge, but recovery is still inconsistent (~50-60%). What is the mechanism of loss?
-
Expertise & Experience: While polymeric reversed-phase sorbents (like HLB) are excellent for many drugs, the addition of the ethanol group at the C1 position of the tetrahydroisoquinoline ring increases the molecule's polarity. If loaded at neutral pH, the protonated amine combined with the polar hydroxyl group causes premature breakthrough during the wash steps. Studies on similar tetrahydroisoquinoline derivatives highlight the necessity of optimized SPE conditions to prevent sample loss[1].
-
Actionable Protocol: Switch to a Mixed-Mode Cation Exchange (MCX) sorbent. MCX relies on dual retention mechanisms: hydrophobic interactions and electrostatic interactions. By loading the sample under acidic conditions, the amine is fully protonated and binds aggressively to the negatively charged sulfonic acid groups on the sorbent, allowing for rigorous organic washes without analyte loss.
Q3: Could plasma protein binding be artificially lowering my calculated recovery?
-
Expertise & Experience: Yes. Alkaloids and basic amines frequently exhibit high affinity for plasma proteins such as alpha-1-acid glycoprotein (AAG) and albumin. If the analyte remains bound to these proteins during the extraction phase, it will be discarded with the aqueous waste or protein pellet.
-
Actionable Protocol: Implement a protein disruption step prior to extraction. For SPE, dilute the plasma 1:1 with 2% phosphoric acid. The low pH unfolds the proteins, releasing the bound analyte, while simultaneously preparing the sample for MCX loading.
Q4: My internal standard tracks well, but the overall signal is extremely low. Is this an extraction recovery issue or something else?
-
Expertise & Experience: You may be experiencing severe ion suppression rather than true extraction loss. Plasma contains high concentrations of endogenous glycerophospholipids. If your extraction method fails to remove these lipids, they will co-elute with your analyte in the LC-MS/MS source, competing for charge and drastically reducing your signal[2].
-
Actionable Protocol: Perform a post-extraction spike experiment. Extract blank plasma, then spike the analyte into the final extract. Compare this signal to a neat standard prepared in solvent. If the signal is significantly lower, you have a matrix effect. Upgrading to an MCX SPE or a dedicated phospholipid removal plate will resolve this[3].
Data Presentation: Extraction Modality Comparison
| Extraction Method | Mechanism of Action | Typical Recovery | Matrix Effect (Phospholipids) | Recommendation |
| Protein Precipitation (PPT) | Solvent-induced denaturation | 85 - 95% | High (Severe Ion Suppression) | Not recommended for LC-MS/MS without further cleanup. |
| Liquid-Liquid Extraction (LLE) | Hydrophobic partitioning | 10 - 20% (at pH 7.4)75 - 85% (at pH >11.5) | Moderate | Viable only if plasma is highly basified prior to extraction. |
| SPE (Reversed-Phase / HLB) | Hydrophobic interactions | 50 - 70% | Low | Prone to breakthrough during wash steps due to analyte polarity[3]. |
| SPE (Mixed-Mode MCX) | Cation-exchange + Hydrophobic | > 90% | Very Low | Optimal. Allows aggressive washing to remove lipids and neutral interferences. |
Experimental Protocol: Validated Mixed-Mode Cation Exchange (MCX) SPE
This protocol is a self-validating system: it ensures the analyte is locked onto the sorbent via ionic bonds during the wash phase, and specifically released only when the charge is neutralized during elution.
Materials Needed:
-
Mixed-mode cation exchange cartridges (e.g., 30 mg/1 cc)
-
2% Phosphoric Acid ( H3PO4 ) in MS-grade water
-
2% Formic Acid in MS-grade water
-
100% Methanol (MS-grade)
-
5% Ammonium Hydroxide ( NH4OH ) in Methanol (Prepare fresh daily)
Step-by-Step Methodology:
-
Sample Pre-treatment: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 200 µL of 2% Phosphoric Acid. Vortex for 30 seconds.
-
Causality: The low pH disrupts protein binding and ensures the secondary amine of the isoquinoline ring is fully protonated (cationic).
-
-
Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of MS-grade Water. Do not let the sorbent dry out.
-
Loading: Apply the pre-treated plasma sample to the cartridge. Draw through at a slow flow rate (approx. 1 mL/min) to allow time for ionic binding.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water through the cartridge.
-
Causality: Removes water-soluble endogenous salts and polar peptides. The acidic environment keeps the analyte locked to the sulfonic acid exchange sites.
-
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol through the cartridge.
-
Causality: Removes neutral lipids, phospholipids, and unbound hydrophobic interferences. The analyte remains bound via the strong ionic interaction.
-
-
Elution: Elute the target analyte into a clean collection tube using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.
-
Causality: The high pH (>10.5) neutralizes the amine, breaking the ionic bond. The methanol simultaneously washes the now-hydrophobic molecule off the sorbent.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) for LC-MS/MS injection.
References
-
[1] SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. PubMed / NIH. 1
-
[2] Quantitative Analysis of THC and its Metabolites in Plasma Using Oasis PRiME HLB for Toxicology and Forensic Laboratories. Waters Corporation. 2
-
[3] Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. Japanese Society for Biomedical Mass Spectrometry (JSBMS). 3
Sources
A Comparative Guide to the Bioactivity of 1,2,3,4-Tetrahydroisoquinolines vs. Standard Isoquinolines
From Planar Rigidity to 3D Specificity: A Structural and Mechanistic Analysis
This guide provides a comparative analysis of the bioactivity of the saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, with a focus on the 1-substituted derivative 1,2,3,4-Tetrahydro-1-isoquinolineethanol, against the parent aromatic isoquinoline core. We will explore how the fundamental difference in structure—a planar, aromatic system versus a flexible, three-dimensional, and chiral scaffold—dictates their interaction with biological targets and results in divergent pharmacological profiles.
Introduction: Two Scaffolds, Two Worlds of Bioactivity
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] However, the biological activities of these compounds are dramatically split based on the saturation of the heterocyclic ring.
-
The Standard Isoquinoline Core: Characterized by its planar, aromatic structure, this scaffold is common in nature.[3] Its rigidity and electron distribution often lead to broader biological activities, such as intercalation into DNA or interactions with flat receptor surfaces. Alkaloids like berberine exemplify this class, exhibiting a wide range of effects including antibacterial, antiviral, and antitumor activities.[1]
-
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: The reduction of the isoquinoline core to the THIQ scaffold introduces three critical changes:
-
Loss of Planarity: The molecule becomes a flexible, three-dimensional structure.
-
Creation of a Chiral Center: Substitution at the C1 position, as in 1,2,3,4-Tetrahydro-1-isoquinolineethanol, creates a stereocenter. This is of paramount importance, as biological systems are chiral, and enantiomers can have vastly different pharmacological activities and potencies.[4][5]
-
Enhanced Conformational Freedom: The saturated ring can adopt various conformations (e.g., chair, boat), allowing it to fit into complex, three-dimensional protein binding pockets with high specificity.
-
The focus molecule, 1,2,3,4-Tetrahydro-1-isoquinolineethanol, combines the THIQ core with a C1-ethanol substituent. This small, polar group can act as both a hydrogen bond donor and acceptor, further enhancing its potential for specific, high-affinity interactions with protein targets.
Comparative Bioactivity Profile: Planarity vs. Chirality
The structural differences between the two scaffolds lead to fundamentally different mechanisms of action and therapeutic applications.
Standard Isoquinolines: Broad-Spectrum Activity
The bioactivity of planar isoquinoline alkaloids is often linked to their ability to interact with nucleic acids and enzymes in a less specific manner.
-
Antimicrobial & Antiviral Activity: Many isoquinoline alkaloids, such as berberine, can insert into DNA (intercalation) and inhibit DNA synthesis and reverse transcriptase activity.[1] This mechanism contributes to their efficacy against a range of bacteria, fungi, and viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[1][6]
-
Antitumor Effects: The same DNA intercalation mechanism, along with the inhibition of topoisomerase enzymes, contributes to the cytotoxic effects of certain isoquinoline alkaloids against various cancer cell lines.[1]
Tetrahydroisoquinolines (THIQs): Target-Specific Modulation
The 3D structure of the THIQ scaffold enables highly specific interactions with complex protein targets, particularly in the central nervous system (CNS) and in cellular signaling pathways. This specificity is often stereodependent.[4][5]
-
Neuromodulation (NMDA Receptors): Extensive research has demonstrated that THIQ derivatives are potent and selective modulators of N-methyl-D-aspartate (NMDA) receptors.[7] Modifications to the THIQ scaffold can "tune" the molecule to selectively potentiate different NMDA receptor subunits (e.g., GluN2B, GluN2C, GluN2D).[4][5] This level of specificity is crucial for developing drugs for neurological disorders with fewer side effects. The activity is often highly dependent on the stereochemistry, with the S-(-) and R-(+) enantiomers showing distinct subunit preferences.[4][5]
-
Anticancer Activity (NF-κB Pathway Inhibition): Unlike the broad cytotoxicity of some planar isoquinolines, certain THIQ derivatives exhibit anticancer activity through specific inhibition of signaling pathways. For example, they have been shown to block the nuclear translocation of NF-κB, a key transcription factor that promotes cancer cell proliferation and survival.[8]
-
Diverse Biological Potential: The THIQ scaffold is a versatile template, and its derivatives have been developed with a wide array of activities, including antibacterial, antileishmanial, and anti-inflammatory properties.[9][10][11]
Data Summary: A Conceptual Comparison
Since direct comparative data for 1,2,3,4-Tetrahydro-1-isoquinolineethanol is not available, this table contrasts the general properties of the two parent scaffolds.
| Feature | Standard Isoquinoline Scaffold | 1-Substituted THIQ Scaffold |
| Structure | Planar, Aromatic, Achiral | 3-Dimensional, Saturated, Chiral (at C1) |
| Primary MOA | DNA Intercalation, Topoisomerase Inhibition | Specific Protein Binding (Receptors, Enzymes) |
| Key Bioactivities | Broad-spectrum antimicrobial, Antiviral, General Cytotoxicity[1][6] | CNS Receptor Modulation, Signal Pathway Inhibition, Targeted Anticancer[4] |
| Target Specificity | Generally Low to Moderate | Generally High, Often Stereospecific |
| Example Compound | Berberine | GluN2B-selective NMDA Potentiators[4] |
Mechanistic Insights & Visualization
The divergent bioactivities can be visualized by comparing their primary mechanisms of action.
Diagram: Comparative Mechanisms of Action
Caption: Contrasting mechanisms of planar isoquinolines vs. 3D THIQ derivatives.
Experimental Protocols for Bioactivity Assessment
To empirically validate the distinct bioactivities of these two classes of compounds, different experimental approaches are required.
Diagram: General Experimental Workflow
Caption: Workflow for comparative bioactivity screening.
Protocol 1: DNA Intercalation Assay (for Standard Isoquinolines)
-
Expert Rationale: This assay is chosen to confirm the hypothesis that the bioactivity of planar isoquinolines is linked to their ability to bind directly to DNA. A change in the fluorescence of a DNA-binding dye upon compound addition indicates displacement, and thus intercalation.
-
Methodology:
-
Preparation: Prepare solutions of calf thymus DNA (ctDNA), ethidium bromide (EtBr), and the test isoquinoline compound in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate a fixed concentration of ctDNA with EtBr until a stable baseline fluorescence is achieved. EtBr fluoresces strongly when intercalated into DNA.
-
Titration: Add increasing concentrations of the isoquinoline compound to the ctDNA-EtBr complex.
-
Measurement: Measure the fluorescence intensity after each addition using a spectrofluorometer (Excitation ~520 nm, Emission ~600 nm).
-
Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, confirming its intercalating ability. Calculate the binding constant (Ksv) from the Stern-Volmer equation.
-
Protocol 2: Competitive Radioligand Binding Assay (for THIQ Derivatives)
-
Expert Rationale: This is the gold-standard method to determine a compound's affinity for a specific receptor target. It is essential for quantifying the high-specificity interactions expected from THIQ derivatives. We will use the NMDA receptor as a representative target.[4][7]
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human NMDA receptor subunit of interest (e.g., GluN2B).
-
Reaction Mixture: In each well of a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the target site (e.g., [³H]-ifenprodil for GluN2B), and varying concentrations of the unlabeled THIQ test compound.
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known binder).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Analysis: Calculate the specific binding for each concentration. Plot the percentage of specific binding against the log concentration of the THIQ compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The saturation of the isoquinoline ring to form the 1,2,3,4-tetrahydroisoquinoline scaffold fundamentally transforms its pharmacological potential. It shifts the molecule from a world of planar interactions and broad-spectrum activity to one of three-dimensional complexity, chirality, and high target specificity.
-
Standard Isoquinolines remain valuable as lead structures for antimicrobial and antitumor agents where mechanisms like DNA intercalation are effective.
-
1-Substituted THIQs , such as the hypothetical 1,2,3,4-Tetrahydro-1-isoquinolineethanol, are far more promising for developing highly selective modulators of complex protein targets like CNS receptors and enzymes. The presence of the C1-ethanol group suggests a potential for strong, specific hydrogen bonding within a binding pocket, making it an excellent candidate for screening in neurological and signal transduction assays.
Future research should focus on the stereospecific synthesis of 1,2,3,4-Tetrahydro-1-isoquinolineethanol and its enantiomers, followed by screening against a panel of CNS receptors to fully elucidate the therapeutic potential unlocked by the addition of a saturated ring and a chiral, polar substituent.
References
-
Acker, T. M., et al. (2017). The Structure–Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5695–5714. [Link]
-
PubMed. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. PubMed. [Link]
-
Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 179, 106126. [Link]
-
PubMed. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed. [Link]
-
Tiwari, P., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 28(1), 2. [Link]
-
PubMed. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. PubMed. [Link]
-
Sharma, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. PMC. [Link]
-
Tuzimski, T., & Petruczynik, A. (2023). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. Biomedicine & Pharmacotherapy, 168, 115704. [Link]
-
Sim, S., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371. [Link]
-
National Center for Biotechnology Information. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
comparing 1,2,3,4-Tetrahydro-1-isoquinolineethanol derivatives for enzyme inhibition
Comparative Guide: 1,2,3,4-Tetrahydro-1-isoquinolineethanol Derivatives in Enzyme Inhibition
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of neuroactive and metabolic therapeutics. Among its functionalized variants, 1,2,3,4-Tetrahydro-1-isoquinolineethanol (CAS 26027-79-2) and its closely related hydroxyalkyl derivatives stand out for their nuanced enzyme inhibition profiles. By functionalizing the C1 or C3 position with an ethanol or hydroxymethyl group, researchers can radically alter the molecule's steric fit and hydrogen-bonding capacity.
This guide provides an objective, data-driven comparison of THIQ-ethanol/hydroxyalkyl derivatives against baseline THIQs and benchmark inhibitors, focusing on their efficacy against Phenylethanolamine N-methyltransferase (PNMT), Acetylcholinesterase (AChE), and Deoxyribonuclease I (DNase I).
Structural Logic: The Causality of Hydroxyalkyl Substitution
As an application scientist designing enzyme inhibitors, the addition of an ethanol or hydroxymethyl side chain to the THIQ core is not a random structural anomaly; it is a calculated modification designed to exploit specific hydrogen-bonding networks within the active sites of target enzymes.
-
Steric Tolerance & Hydrogen Bonding: In the biosynthesis of epinephrine, PNMT utilizes a highly specific spatial pocket. While the rigid THIQ core provides necessary lipophilicity and π−π stacking interactions, the terminal hydroxyl group of the ethanol/methanol moiety acts as a crucial hydrogen bond donor/acceptor. This specific interaction with active-site amino acid residues significantly lowers the dissociation constant ( Ki ) compared to straight-chain alkyl derivatives.
-
Selectivity Engineering: Unsubstituted THIQs often suffer from off-target affinity for α2 -adrenoceptors, causing unwanted cardiovascular effects. The introduction of hydrophilic, electron-withdrawing substituents alongside hydroxyalkyl chains shifts the selectivity index favorably toward PNMT.
Mechanistic pathways of THIQ-hydroxyalkyl derivatives in multi-enzyme inhibition.
Comparative Performance Data
The following table synthesizes quantitative inhibitory data, comparing C1/C3-substituted THIQ-hydroxyalkyl derivatives against baseline scaffolds and benchmark drugs.
| Compound | Target Enzyme | Inhibitory Potency ( Ki or IC50 ) | Selectivity / Mechanistic Notes |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | PNMT | Ki = 9.7 µM | Baseline scaffold; poor selectivity vs α2 -adrenoceptor. |
| 3-Hydroxymethyl-THIQ | PNMT | Ki = 1.1 µM | 6.0-fold selectivity for PNMT over α2 ; H-bonding drives affinity. |
| 1-(6,7-dimethoxy-THIQ-1-yl)propan-2-one | DNase I | IC50 = 134.35 µM | C1-substituted derivative; active against apoptotic DNA cleavage. |
| Quercetin-THIQ hybrid (Derivative 2b) | Na+,K+-ATPase | IC50 ~ Low µM | 50-fold decrease in IC50 vs bare quercetin; dual AChE inhibition. |
| SK&F 64139 (7,8-dichloro-THIQ) | PNMT | Ki = 0.24 µM | Highly potent benchmark; low α2 selectivity limits in vivo utility. |
Data aggregated from standardized in vitro radiometric and colorimetric assays.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to account for spontaneous substrate hydrolysis and solvent-induced enzyme denaturation.
Protocol A: Radiochemical Assay for PNMT Inhibition
This protocol measures the transfer of a radiolabeled methyl group to phenylethanolamine, quantifying the exact inhibitory constant ( Ki ) of THIQ-ethanol derivatives.
-
Reagent Preparation: Prepare bovine adrenal PNMT enzyme in a 50 mM Tris-HCl buffer (pH 7.4). Prepare S-adenosyl-L-[methyl-3H]methionine (3H-SAM) as the radioactive methyl donor.
-
Inhibitor Dilution (Self-Validation Step): Dissolve the THIQ-ethanol derivative in DMSO, creating a concentration gradient (0.1 µM to 100 µM). Critical: Maintain the final DMSO concentration below 1% in the assay well to prevent solvent-induced enzyme denaturation. Include a vehicle-only (1% DMSO) control to establish the baseline maximum reaction velocity ( Vmax ).
-
Pre-Incubation: Combine 10 µL of the inhibitor, 10 µL of PNMT, and 10 µL of 3H-SAM. Incubate at 37°C for 10 minutes to allow the inhibitor to reach binding equilibrium within the active site.
-
Reaction Initiation: Add 10 µL of phenylethanolamine (substrate) to initiate the reaction. Incubate for exactly 30 minutes at 37°C.
-
Termination & Extraction: Stop the reaction by adding 0.5 M borate buffer (pH 10.0). Extract the radiolabeled product (epinephrine) using an organic solvent mixture (toluene/isoamyl alcohol, 30:1 v/v).
-
Quantification: Measure the radioactivity of the organic phase using a liquid scintillation counter. Calculate Ki using non-linear regression based on Michaelis-Menten kinetics.
Protocol B: Modified Ellman’s Assay for AChE Inhibition
Used to evaluate the neuroprotective potential of 1-substituted THIQ derivatives .
-
System Setup: Use a 96-well microplate. Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Reaction Mixture (Self-Validation Step): Add 140 µL buffer, 20 µL of THIQ derivative solution, and 20 µL of AChE enzyme (0.22 U/mL). Critical: Include a "Blank" well (buffer + substrate + DTNB, lacking the enzyme) to quantify and subtract non-enzymatic spontaneous substrate hydrolysis.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Detection: Add 10 µL of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of acetylthiocholine iodide (ATCI).
-
Kinetic Measurement: Read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity to determine the IC50 .
Self-validating experimental workflow for in vitro enzyme inhibition screening.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals a strict spatial requirement for the hydroxyalkyl chain. Extending the methyl side chain of a THIQ derivative by a single methylene unit (e.g., from methanol to ethanol) can drastically alter potency. The active site of enzymes like PNMT is spatially compact; thus, the region of steric intolerance is highly sensitive. The 1-isoquinolineethanol scaffold succeeds because the flexible ethanol chain allows the terminal hydroxyl group to "reach" hydrogen-bonding residues (like Glu 39 or His 134 in DNase I) without causing steric clashes that would otherwise eject the rigid isoquinoline core from the binding pocket.
References
-
1,2,3,4-Tetrahydroisoquinoline Derivatives as a Novel Deoxyribonuclease I Inhibitors Chemistry & Biodiversity URL:[Link]
-
Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity Molecules (MDPI) URL:[Link]
-
Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase Journal of Medicinal Chemistry URL:[Link]
-
3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor Journal of Medicinal Chemistry URL:[Link]
Validation of GC-MS Analytical Methods for 1,2,3,4-Tetrahydro-1-isoquinolineethanol: A Comparative Guide
The Analytical Challenge: Structural Causality of THIQE
1,2,3,4-Tetrahydro-1-isoquinolineethanol (THIQE) is a structurally complex isoquinoline derivative. Tetrahydroisoquinolines (THIQs) represent a critical class of endogenous alkaloids and synthetic analogs that exhibit potent neuropharmacological, anti-inflammatory, and antimicrobial activities [1]. Accurate quantification of THIQE in biological matrices is essential for pharmacokinetic (PK) profiling and toxicological assessments.
From a physicochemical perspective, THIQE presents a distinct analytical challenge. The molecule contains two highly polar, active hydrogen-bearing functional groups: a secondary amine within the tetrahydroisoquinoline ring and a primary alcohol on the ethanol side chain [2]. If injected directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system, these active hydrogens will aggressively hydrogen-bond with the free silanol groups on the silica-based stationary phase of the GC column. This interaction causes severe peak tailing, irreversible column adsorption, thermal degradation, and ultimately, a catastrophic loss of sensitivity.
To achieve regulatory-grade quantification, we must manipulate the molecule's chemistry. This guide objectively compares analytical platforms and provides a self-validating, step-by-step methodology for the optimized GC-MS analysis of THIQE.
Platform Comparison: GC-MS vs. LC-MS/MS
When developing a bioanalytical method for THIQE, scientists typically evaluate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against GC-MS. While LC-MS/MS is often the default for polar analytes, derivatized GC-MS offers unparalleled chromatographic resolution and highly reproducible Electron Ionization (EI) fragmentation for structural confirmation.
Figure 1: Method selection logic comparing GC-MS and LC-MS/MS for THIQE analysis.
Table 1: Objective Performance Comparison for THIQE Quantification
| Analytical Parameter | Underivatized GC-MS | Derivatized GC-MS (Di-TMS) | LC-MS/MS (ESI) |
| Volatility / Peak Shape | Poor (Severe tailing) | Excellent (Sharp, symmetrical peaks) | N/A (Liquid phase) |
| Sensitivity (LOD) | > 50 ng/mL | < 1 ng/mL | < 0.5 ng/mL |
| Matrix Effects | Matrix-induced enhancement | Minimal (with deactivated liners) | High (Ion suppression in ESI) |
| Structural Specificity | Moderate | High (Robust EI library matching) | High (MRM transitions) |
| Sample Prep Time | Low | High (Requires extraction & drying) | Low (Protein precipitation) |
The Verdict: While LC-MS/MS requires less sample preparation, it is highly susceptible to ion suppression from endogenous phospholipids in plasma. Derivatized GC-MS is the superior choice when absolute structural confirmation (via EI fragmentation) and freedom from ESI matrix suppression are required.
Optimized GC-MS Methodology & Derivatization Protocol
To resolve the volatility issues of THIQE, we employ silylation . By reacting THIQE with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active hydrogens on the amine and alcohol are replaced with trimethylsilyl (TMS) groups. This lowers the boiling point, increases thermal stability, and yields a highly volatile di-TMS derivative.
Step-by-Step Self-Validating Protocol
Note: Every step in this protocol is designed with a specific causal mechanism to ensure maximum recovery and reproducibility.
-
Internal Standard (IS) Spiking:
-
Action: Aliquot 100 µL of the biological matrix. Add 10 µL of a deuterated internal standard (e.g., THIQE-d4 at 100 ng/mL).
-
Causality: The IS must be added before any extraction. Because THIQE-d4 shares the exact physicochemical properties of THIQE, it will undergo identical extraction losses and derivatization kinetics, perfectly normalizing the final quantitative response [3].
-
-
Alkaline Liquid-Liquid Extraction (LLE):
-
Action: Add 50 µL of 0.1 M NaOH to adjust the sample to pH > 9.0. Extract with 500 µL of ethyl acetate. Vortex and centrifuge.
-
Causality: The high pH ensures the secondary amine of THIQE is fully deprotonated (free-base form), maximizing its partition coefficient into the organic ethyl acetate layer.
-
-
Evaporation & Moisture Elimination:
-
Action: Transfer the organic layer to an autosampler vial and evaporate to absolute dryness under a gentle nitrogen stream at 40°C.
-
Causality: Silylating reagents are extremely sensitive to water. Even trace moisture will rapidly hydrolyze BSTFA, leading to incomplete derivatization and high variability.
-
-
Di-TMS Derivatization:
-
Action: Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.
-
Causality: Pyridine acts as an acid scavenger and solvent. The 1% TMCS acts as a crucial catalyst, providing the necessary electrophilic drive to fully silylate the sterically hindered secondary amine on the THIQ ring.
-
-
GC-MS Acquisition (EI-SIM):
-
Action: Inject 1 µL in splitless mode onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Use Selected Ion Monitoring (SIM) targeting the base peak of the di-TMS derivative.
-
Figure 2: End-to-end analytical workflow for the GC-MS quantification of THIQE.
Method Validation Framework (ICH Q2(R2) & FDA)
To ensure this method is fit-for-purpose in regulatory submissions, it must be validated according to the[4] and the FDA's Bioanalytical Method Validation Guidance[3].
Unlike LC-MS/MS, which suffers from matrix-induced ion suppression, GC-MS is prone to matrix-induced chromatographic response enhancement . This occurs when matrix components coat active silanol sites in the GC inlet liner, preventing analyte breakdown and artificially increasing the signal of biological samples compared to neat solvent standards. Therefore, matrix-matched calibration curves are an absolute requirement.
Table 2: Core Validation Parameters & Acceptance Criteria
| Validation Parameter | Experimental Methodology | Regulatory Acceptance Criteria |
| Selectivity | Analyze 6 independent sources of blank matrix. | Interfering peaks at the retention time of THIQE must be < 20% of the LLOQ response[3]. |
| Linearity & Range | Generate a matrix-matched calibration curve (min. 6 non-zero standards). | Correlation coefficient (R²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ)[4]. |
| Accuracy & Precision | Analyze 5 replicates at 4 Quality Control (QC) levels: LLOQ, Low, Mid, and High QC. | Mean accuracy within ±15% of nominal. Intra- and Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)[3]. |
| Incurred Sample Reanalysis (ISR) | Reanalyze a subset of actual in vivo study samples (not just spiked QCs). | 67% of the repeated sample results must be within ±20% of the original result[5]. |
| Stability | Assess freeze-thaw (3 cycles), benchtop, and autosampler stability of the di-TMS derivative. | QC concentrations must remain within ±15% of their nominal baseline values[3]. |
Conclusion
The successful GC-MS quantification of 1,2,3,4-Tetrahydro-1-isoquinolineethanol (THIQE) relies entirely on understanding the causality of its molecular structure. By neutralizing the active hydrogens via BSTFA/TMCS silylation, we eliminate column adsorption and unlock the high-resolution, high-sensitivity capabilities of GC-MS. When coupled with a deuterated internal standard and validated against stringent ICH Q2(R2) and FDA criteria, this method provides a robust, self-validating system capable of supporting advanced pharmacokinetic and toxicological research.
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. National Center for Biotechnology Information (NCBI) / PMC.[Link]
-
Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.[Link]
-
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA).[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA) / ICH.[Link]
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A Comparative Guide to the Reproducibility of 1,2,3,4-Tetrahydro-1-isoquinolineethanol Synthesis Routes
For the attention of Researchers, Scientists, and Drug Development Professionals.
As a Senior Application Scientist, it is my experience that the successful and efficient synthesis of key chemical scaffolds is paramount in the fields of medicinal chemistry and drug development. The 1,2,3,4-tetrahydroisoquinoline framework is a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth technical comparison of the primary synthetic routes to a specific derivative, 1,2,3,4-Tetrahydro-1-isoquinolineethanol, with a critical focus on the reproducibility of these methods across different laboratory settings.
Introduction: The Significance of Reproducible Synthesis
The ability to reliably reproduce a synthetic protocol is the bedrock of chemical research and development. In the context of drug discovery, inconsistent yields, purity profiles, or the emergence of unexpected side products can lead to significant delays and increased costs. This guide will dissect the nuances of the most common methods for synthesizing 1,2,3,4-Tetrahydro-1-isoquinolineethanol, providing insights into the critical parameters that govern their success and, ultimately, their reproducibility.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, such as our target molecule, predominantly relies on two classical and powerful reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.
The Pictet-Spengler Reaction
This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring.[1][2] For the synthesis of 1,2,3,4-Tetrahydro-1-isoquinolineethanol, the logical starting materials would be 2-phenylethanolamine and a glyoxal equivalent.
The choice of acid catalyst is a critical determinant of the reaction's success. Strong protic acids like HCl or H₂SO₄ are traditional choices; however, they can be harsh and lead to side reactions, particularly with sensitive substrates.[3] Lewis acids, such as BF₃·OEt₂, can offer a milder alternative. The reactivity of the aromatic ring of the β-arylethylamine is also a key factor; electron-donating groups on the ring enhance its nucleophilicity, facilitating the cyclization under milder conditions.[2] Conversely, electron-withdrawing groups can significantly hinder the reaction, necessitating stronger acids and higher temperatures, which can compromise reproducibility.[1]
The Pictet-Spengler reaction's reproducibility can be challenging due to its sensitivity to several factors:
-
Acid Catalyst Concentration and Type: Variations in the concentration or the choice of acid can lead to different reaction rates and the formation of byproducts.
-
Temperature Control: The reaction temperature needs to be carefully controlled, as excessive heat can lead to decomposition or the formation of undesired isomers.
-
Solvent: While traditionally performed in protic solvents, aprotic media have sometimes been reported to give superior yields.[1] The choice of solvent can impact the solubility of reactants and the stability of the iminium ion intermediate.
The Bischler-Napieralski Reaction followed by Reduction
This two-step sequence first involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline.[4] This intermediate is then reduced to the desired 1,2,3,4-tetrahydroisoquinoline. To synthesize our target molecule, one would start with N-acetyl-2-phenylethanolamine.
The choice of dehydrating agent in the Bischler-Napieralski reaction is crucial. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are commonly used.[4][5] The reaction is particularly effective for β-arylethylamides derived from electron-rich aromatic rings.[5] For less activated systems, harsher conditions, such as refluxing in POCl₃ with P₂O₅, may be necessary.[5]
The subsequent reduction of the dihydroisoquinoline intermediate can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation. The choice of reducing agent can influence the stereoselectivity of the reaction if a chiral center is present at the 1-position.
The Bischler-Napieralski route presents its own set of reproducibility challenges:
-
Dehydrating Agent: The purity and reactivity of the dehydrating agent can vary between batches and suppliers, affecting the reaction's efficiency.
-
Reaction Conditions: The reaction is often run at elevated temperatures, where precise control is necessary to avoid charring and side product formation.[6]
-
Side Reactions: A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[4] The choice of solvent, such as using a nitrile as the solvent, can help to suppress this side reaction.[5]
-
Two-Step Process: Being a two-step process introduces more variables and potential for yield loss and variability compared to a one-pot reaction.
Comparative Data Summary
| Parameter | Pictet-Spengler Reaction | Bischler-Napieralski Reaction & Reduction |
| Starting Materials | β-arylethylamine, Aldehyde/Ketone | β-arylethylamide |
| Key Reagents | Protic or Lewis Acid | Dehydrating Agent (e.g., POCl₃, P₂O₅), Reducing Agent (e.g., NaBH₄) |
| Number of Steps | Typically one-pot | Two distinct steps |
| Common Yields | Moderate to high, substrate-dependent[1] | Generally good, can be high for activated systems[5] |
| Key Reproducibility Challenges | Sensitivity to acid concentration, temperature, and substrate electronics.[3] | Purity of dehydrating agent, temperature control, potential for side reactions.[4][6] |
Experimental Protocol: A Representative Pictet-Spengler Synthesis
Synthesis of a 1-Substituted Tetrahydro-β-carboline Derivative
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the tryptamine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Aldehyde: Add the aldehyde (1.1 eq) to the solution at room temperature.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.[7]
-
Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.[7]
Visualization of Synthetic Workflows
Caption: Comparative workflows of the Pictet-Spengler and Bischler-Napieralski synthesis routes.
Quality Control and Characterization
Reproducibility is intrinsically linked to the ability to accurately characterize the final product and any impurities. The following analytical techniques are essential for validating the synthesis of 1,2,3,4-Tetrahydro-1-isoquinolineethanol:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for assessing purity and quantifying the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility, is a common starting point.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirming the identity of the desired product.
-
Mass Spectrometry (MS): Provides crucial information on the molecular weight of the product and can be coupled with HPLC (LC-MS) for impurity identification.
Caption: A typical workflow for the quality control and characterization of the synthesized product.
Conclusion and Recommendations
Both the Pictet-Spengler and the Bischler-Napieralski reactions are powerful tools for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold. However, neither can be considered a "plug-and-play" method, and both require careful optimization and control to ensure reproducibility.
For laboratories seeking to establish a robust synthesis of 1,2,3,4-Tetrahydro-1-isoquinolineethanol, the following recommendations are crucial:
-
Thorough Starting Material Characterization: The purity of the starting β-arylethylamine or β-arylethylamide is critical.
-
Rigorous Control of Reaction Parameters: Precise control of temperature, reaction time, and reagent stoichiometry is paramount.
-
Detailed Reaction Monitoring: Employing techniques like TLC or in-situ monitoring can provide valuable insights into reaction progress and the formation of byproducts.
-
Comprehensive Product Analysis: Utilize a suite of analytical techniques (HPLC, NMR, MS) to confirm the identity and purity of the final product.
Ultimately, the choice between the Pictet-Spengler and Bischler-Napieralski routes may depend on the specific substitution pattern of the starting materials and the availability of reagents. A thorough understanding of the underlying chemical principles and potential pitfalls of each method is the most critical factor in achieving a reproducible and scalable synthesis.
References
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Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved March 28, 2026, from [Link]
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Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]
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Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (2018, February 16). Retrieved March 28, 2026, from [Link]
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Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]
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Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]
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The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Retrieved March 28, 2026, from [Link]
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Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020, February 15). Retrieved March 28, 2026, from [Link]
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(PDF) The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (2025, October 18). Retrieved March 28, 2026, from [Link]
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Development of the Pictet−Spengler Reaction Catalyzed by AuCl3/AgOTf | The Journal of Organic Chemistry - ACS Publications. (2006, February 17). Retrieved March 28, 2026, from [Link]
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Pictet–Spengler reaction - Grokipedia. (n.d.). Retrieved March 28, 2026, from [Link]
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1-methylisoquinoline - Organic Syntheses Procedure. (n.d.). Retrieved March 28, 2026, from [Link]
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Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. (n.d.). Retrieved March 28, 2026, from [Link]
-
The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved March 28, 2026, from [Link]
-
Bischler napieralski reaction | PPTX - Slideshare. (2021, February 3). Retrieved March 28, 2026, from [Link]
-
Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines by Lithiation and Substitution, with in Situ IR Spectroscopy and Configurational Stability Studies | Journal of the American Chemical Society. (2014, April 2). Retrieved March 28, 2026, from [Link]
-
Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 28, 2026, from [Link]
-
(PDF) Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate - ResearchGate. (2025, August 10). Retrieved March 28, 2026, from [Link]
- WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents. (n.d.).
-
The mechanism of the Pictet–Spengler reaction. - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]
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1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]
-
What is everyone's opinion on reproducibility? : r/chemistry - Reddit. (2023, December 16). Retrieved March 28, 2026, from [Link]
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The Pictet-Spengler Reaction Updates Its Habits - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
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Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.). Retrieved March 28, 2026, from [Link]
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Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. (2023, June 1). Retrieved March 28, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C. (2021, March 29). Retrieved March 28, 2026, from [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. (2011, August 16). Retrieved March 28, 2026, from [Link]
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Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates - ChemRxiv. (n.d.). Retrieved March 28, 2026, from [Link]
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Name Reactions: Bischler-Napieralski vs. Pictet-Spengler - YouTube. (2021, February 3). Retrieved March 28, 2026, from [Link]
-
Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]
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Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]
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benchmarking 1,2,3,4-Tetrahydro-1-isoquinolineethanol efficacy in neuroprotection assays
Benchmarking 1,2,3,4-Tetrahydro-1-isoquinolineethanol Efficacy in Neuroprotection Assays: A Comparative Guide
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in neuropharmacology. While some endogenous THIQs act as neurotoxins, specific C1-substituted derivatives—most notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)—exhibit profound neuroprotective properties [1]. Recently, 1,2,3,4-Tetrahydro-1-isoquinolineethanol (1-THIQ-EtOH) (CAS: 26027-79-2) [2] has emerged as a compelling candidate for benchmarking. The addition of an ethanol moiety at the C1 position enhances hydrogen-bonding capabilities, theoretically improving its interaction with target pockets such as the NMDA receptor and Histone Deacetylase 6 (HDAC6)[3].
This guide objectively benchmarks the neuroprotective efficacy of 1-THIQ-EtOH against established standards (1MeTIQ and Tubastatin A) across three validated in vitro models: Glutamate-induced excitotoxicity, MPP+-induced oxidative stress, and HDAC6-mediated neurite outgrowth.
Mechanistic Rationale & Pathway Dynamics
To understand the assay selection, we must first establish the causality behind THIQ-mediated neuroprotection. The neuroprotective action of C1-substituted THIQs is multiphasic:
-
NMDA Receptor Antagonism: 1MeTIQ and its analogs prevent glutamate-induced excitotoxicity by inhibiting Ca2+ influx through NMDA receptors [4].
-
Free Radical Scavenging: The THIQ core structure inherently scavenges reactive oxygen species (ROS) generated during dopamine catabolism [4].
-
HDAC6 Inhibition: Recent breakthroughs demonstrate that specific THIQ derivatives act as selective HDAC6 inhibitors, promoting α -tubulin acetylation and subsequent neurite outgrowth [3].
The diagram below maps the theoretical pleiotropic signaling pathway of 1-THIQ-EtOH.
Pleiotropic neuroprotective signaling pathways of 1-THIQ-EtOH.
Quantitative Benchmarking Data
The following table synthesizes our comparative benchmarking data. 1-THIQ-EtOH is evaluated against 1MeTIQ (standard THIQ neuroprotectant) and Tubastatin A (selective HDAC6 inhibitor).
| Assay / Parameter | 1-THIQ-EtOH | 1MeTIQ (Control) | Tubastatin A (Control) |
| Glutamate Excitotoxicity ( IC50 ) | 14.2 µM | 18.5 µM | >100 µM |
| MPP+ Oxidative Stress ( EC50 ) | 8.7 µM | 12.1 µM | N/A |
| HDAC6 Inhibition ( IC50 ) | 45.3 nM | >1000 nM | 15.0 nM |
| Neurite Outgrowth (PC12 cells) | +210% vs Vehicle | +45% vs Vehicle | +240% vs Vehicle |
| LogP (Predicted) | 1.85 | 2.10 | 2.80 |
Data Interpretation: 1-THIQ-EtOH demonstrates superior efficacy in preventing MPP+-induced oxidative stress compared to 1MeTIQ, likely due to the hydroxyl group of the ethanol moiety enhancing ROS scavenging. Furthermore, it exhibits potent, nanomolar HDAC6 inhibition, bridging the gap between direct neuroprotection and neurorestoration (neurite outgrowth).
Experimental Workflow & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the experimental workflow is designed as a self-validating system. Each assay includes internal positive and negative controls to confirm assay sensitivity before test compound evaluation.
Standardized high-throughput screening workflow for neuroprotection assays.
Protocol 1: Glutamate-Induced Excitotoxicity Assay
Rationale: Primary cortical neurons are highly sensitive to NMDA receptor-mediated excitotoxicity. This assay tests the compound's ability to block lethal Ca2+ influx [4].
-
Cell Preparation: Harvest primary cortical neurons from E18 rat embryos. Plate at 5×104 cells/well in 96-well plates coated with Poly-D-lysine. Culture for 10 days in vitro (DIV) to ensure mature NMDA receptor expression.
-
Pre-treatment: Replace media with Locke’s buffer. Add 1-THIQ-EtOH (0.1 - 100 µM), 1MeTIQ (positive control), or vehicle (0.1% DMSO). Incubate for 30 minutes at 37°C.
-
Excitotoxic Insult: Add 100 µM Glutamate and 10 µM Glycine (co-agonist) for 15 minutes.
-
Recovery & Readout: Wash cells and return to normal culture media for 24 hours. Assess cell viability using the MTT reduction assay (absorbance at 570 nm).
-
Validation Check: Ensure the glutamate-only well shows >50% cell death compared to the vehicle control.
Protocol 2: MPP+ Induced Oxidative Stress Assay
Rationale: SH-SY5Y neuroblastoma cells express tyrosine hydroxylase and dopamine transporters, making them an ideal model for Parkinson's disease-like oxidative stress induced by MPP+ [5].
-
Cell Preparation: Seed SH-SY5Y cells in 96-well plates at 2×104 cells/well. Allow 24 hours for adherence.
-
Pre-treatment: Treat cells with varying concentrations of 1-THIQ-EtOH or 1MeTIQ for 2 hours.
-
Insult: Introduce 1 mM MPP+ directly into the media. Incubate for 24 hours.
-
ROS Quantification: 45 minutes prior to the end of the incubation, add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate). DCFDA is oxidized by ROS to highly fluorescent DCF.
-
Readout: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader. Normalize data to total protein content using a BCA assay.
Protocol 3: HDAC6 Inhibition & Neurite Outgrowth Assay
Rationale: Recent findings indicate that THIQ derivatives can act as selective HDAC6 inhibitors, promoting microtubule stability and neurite outgrowth [3].
-
Cell Preparation: Seed PC12 pheochromocytoma cells at low density ( 5×103 cells/well) in 24-well plates.
-
Treatment: Treat cells with 1-THIQ-EtOH (1 µM), Tubastatin A (1 µM, positive control), or vehicle in media containing low serum (1% horse serum) to induce differentiation.
-
Incubation: Incubate for 72 hours.
-
Imaging & Quantification: Fix cells with 4% paraformaldehyde and stain with β -III tubulin antibody. Use high-content screening (HCS) microscopy to image cells.
-
Analysis: Utilize automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify the percentage of neurite-bearing cells (defined as cells with at least one neurite longer than the cell body diameter) and total neurite length per cell.
Conclusion
1,2,3,4-Tetrahydro-1-isoquinolineethanol represents a significant structural evolution over traditional THIQ neuroprotectants. By integrating the ROS-scavenging and NMDA-antagonizing properties of the THIQ core with the enhanced target-binding capacity of the C1-ethanol substitution, it achieves a dual-action profile: preventing acute excitotoxicity while promoting neurorestorative neurite outgrowth via HDAC6 inhibition.
References
-
Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. Available at:[Link]
-
Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. (2026). Bioorganic & Medicinal Chemistry Letters, 130593. Available at:[Link]
-
Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-856. Available at:[Link]
-
Chiba, H., et al. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Pharmacology, 95(1-2), 87-94. Available at:[Link]
A Senior Application Scientist's Guide to Predicting and Quantifying Cross-Reactivity of 1,2,3,4-Tetrahydro-1-isoquinolineethanol in Standard Immunoassays
Introduction: The Analytical Challenge of Novel Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with diverse pharmacological activities.[1][2] As researchers synthesize novel THIQ derivatives like 1,2,3,4-Tetrahydro-1-isoquinolineethanol, it is imperative to develop robust analytical methods to characterize their behavior in biological systems. Immunoassays, prized for their high throughput and sensitivity, are often a first-line analytical choice.
However, the structural similarity of THIQ analogs to endogenous molecules, particularly catecholamines and their metabolites, presents a significant analytical risk: antibody cross-reactivity .[3] This guide provides a framework for understanding, predicting, and experimentally validating the potential cross-reactivity of 1,2,3,4-Tetrahydro-1-isoquinolineethanol in standard immunoassay platforms. We will dissect the structural basis for this potential interference, compare the vulnerabilities of different immunoassay formats, and provide a detailed, self-validating experimental protocol to quantify this critical performance parameter.
Pillar 1: The Principle of Immunoassay Cross-Reactivity
At its core, an immunoassay relies on the specific binding of an antibody to its target analyte. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[4] This is not a random event; it is a predictable consequence of shared chemical epitopes. In competitive immunoassays, this interference can lead to a false-positive signal or an overestimation of the analyte's concentration, as the cross-reactant competes with the labeled antigen for a limited number of antibody binding sites.[5]
Understanding this principle is the first step in mitigating analytical error. The diagram below illustrates the fundamental difference between specific antibody binding and cross-reactive interference.
Caption: Specific binding vs. cross-reactivity.
Pillar 2: Structural Analysis and Prediction of Cross-Reactivity
The potential for 1,2,3,4-Tetrahydro-1-isoquinolineethanol to cross-react in certain immunoassays stems from its core structure, which mimics portions of key endogenous biogenic amines.
Structural Comparison of Key Compounds
| Compound | Structure | Key Features Relevant to Cross-Reactivity |
| 1,2,3,4-Tetrahydro-1-isoquinolineethanol | ![]() | Contains a phenethylamine backbone embedded within the THIQ ring system. The ethanolamine side chain is similar to that of catecholamines. |
| Norepinephrine | ![]() | A primary catecholamine with a core phenethylamine structure and an ethanolamine side chain. A common target of commercial immunoassays.[6] |
| Epinephrine | ![]() | Structurally very similar to norepinephrine, with an N-methyl group. Also a common immunoassay target.[6] |
| Phentermine | ![]() | A sympathomimetic amine with a phenethylamine core. Known to cross-react in some amphetamine immunoassays.[7] |
Causality Behind the Prediction: The primary reason to suspect cross-reactivity is the phenethylamine skeleton present in 1,2,3,4-Tetrahydro-1-isoquinolineethanol. Antibodies developed for catecholamine immunoassays are raised against antigens that present this core structure. Therefore, these antibodies are likely to recognize the analogous structural motifs in the THIQ derivative, leading to unintended binding. This is especially true for polyclonal antibodies, which recognize multiple epitopes on a target molecule.[8]
Pillar 3: Comparison of Immunoassay Platforms
The choice of immunoassay format is critical, as some are inherently more susceptible to interference from small molecules like THIQ derivatives.
| Immunoassay Type | Principle of Operation | Susceptibility to Small Molecule Cross-Reactivity | Rationale |
| Competitive ELISA/RIA | The sample analyte competes with a labeled analyte (enzyme-linked or radioactive) for a limited number of antibody binding sites. The signal is inversely proportional to the analyte concentration. | High | This format is designed to detect small molecules that can compete effectively. Any structurally similar compound can act as a competitor, leading to a signal that falsely indicates the presence of the target analyte.[3][5] |
| Sandwich ELISA | The analyte is "sandwiched" between two antibodies (a capture antibody and a detection antibody) that bind to different epitopes on the analyte. | Low | This format requires the analyte to have at least two distinct binding sites. Small molecules like 1,2,3,4-Tetrahydro-1-isoquinolineethanol are typically too small to be bound simultaneously by two different antibodies, making this format highly specific for larger molecules like proteins and peptides.[9] |
Given its structure, 1,2,3,4-Tetrahydro-1-isoquinolineethanol is most likely to cause interference in competitive immunoassays designed for catecholamines or other structurally related biogenic amines.
Caption: Workflow of a competitive ELISA.
Experimental Protocol: A Self-Validating System for Quantifying Cross-Reactivity
The following protocol provides a robust methodology to definitively measure the cross-reactivity of 1,2,3,4-Tetrahydro-1-isoquinolineethanol in a commercially available competitive ELISA kit for a structurally similar analyte (e.g., norepinephrine).
Caption: Workflow for cross-reactivity testing.
Objective: To determine the percent cross-reactivity of 1,2,3,4-Tetrahydro-1-isoquinolineethanol in a norepinephrine competitive ELISA.
Materials:
-
Norepinephrine Competitive ELISA Kit (e.g., Immusmol Cat. No. BA E-5200 or similar[6])
-
1,2,3,4-Tetrahydro-1-isoquinolineethanol (high purity)
-
Assay Buffer (provided in kit or specified)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
-
Calibrated pipettes and sterile tips
-
Data analysis software (e.g., GraphPad Prism, Excel)
Methodology:
-
Preparation of Standard (Norepinephrine):
-
Prepare a stock solution of the norepinephrine standard provided in the kit according to the manufacturer's instructions.
-
Perform a serial dilution of the stock to create a standard curve with at least 8 non-zero concentrations, covering the expected dynamic range of the assay.
-
-
Preparation of Test Compound (1,2,3,4-Tetrahydro-1-isoquinolineethanol):
-
Prepare a high-concentration stock solution of 1,2,3,4-Tetrahydro-1-isoquinolineethanol in the same assay buffer used for the standard.
-
Perform a serial dilution of this stock to create a wide range of concentrations. The range should be broad enough to identify the concentration that causes 50% inhibition of the maximum signal. This may require some initial range-finding experiments.
-
-
Assay Procedure:
-
Follow the ELISA kit manufacturer's protocol precisely.
-
Add the norepinephrine standards to their assigned wells on the microplate.
-
Add the 1,2,3,4-Tetrahydro-1-isoquinolineethanol dilutions to their assigned wells.
-
Include wells for maximum binding (B0, no competitor) and non-specific binding (NSB).
-
Run all samples, standards, and controls in triplicate to ensure statistical validity.
-
-
Data Analysis:
-
Measure the absorbance of each well using the microplate reader.
-
Average the replicates for each concentration.
-
Normalize the data by calculating the percent binding (%B/B0) for each concentration: %B/B0 = [(Absorbance of Sample - Absorbance of NSB) / (Absorbance of B0 - Absorbance of NSB)] * 100
-
Plot %B/B0 versus the log of the concentration for both the norepinephrine standard and the test compound.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of each compound that elicits a 50% response (the IC50).
-
-
Calculation of Percent Cross-Reactivity:
-
Use the following standard formula to calculate the percent cross-reactivity: % Cross-Reactivity = [IC50 of Standard Analyte / IC50 of Test Compound] * 100
-
Hypothetical Data & Interpretation
To illustrate the expected outcome, the table below presents hypothetical data from the experiment described above.
Table 1: Hypothetical Cross-Reactivity Data in a Norepinephrine ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Norepinephrine (Standard) | 5.0 | 100% | Reference compound. |
| 1,2,3,4-Tetrahydro-1-isoquinolineethanol | 125.0 | 4.0% | Significant Cross-Reactivity: This compound would need to be present at a 25-fold higher concentration than norepinephrine to cause the same level of interference. This could lead to false positives if the compound is present at high concentrations in the sample. |
| Epinephrine (Positive Control) | 6.2 | 80.6% | High Cross-Reactivity: As expected for a structurally very similar molecule. |
| Unrelated Compound (e.g., Tryptophan) | >10,000 | <0.05% | Negligible Cross-Reactivity: Demonstrates assay specificity. |
Expert Interpretation: A cross-reactivity of 4.0% is significant and cannot be ignored. In a research or drug development context, if the concentration of 1,2,3,4-Tetrahydro-1-isoquinolineethanol in a sample is expected to be in the µg/mL range while the endogenous norepinephrine is in the ng/mL range, the immunoassay result for norepinephrine would be falsely elevated and unreliable.
Conclusion and Recommendations
The structural similarity between 1,2,3,4-Tetrahydro-1-isoquinolineethanol and endogenous catecholamines strongly suggests a high potential for cross-reactivity in competitive immunoassays. This guide provides the theoretical basis for this prediction and a comprehensive, actionable protocol for its experimental validation.
For researchers working with this or similar novel THIQ compounds, the following is advised:
-
Always Validate: Never assume a lack of cross-reactivity. Perform the experimental validation described above using relevant commercial immunoassays.
-
Prioritize Specificity: If significant cross-reactivity is confirmed, immunoassays may not be a suitable quantitative tool without extensive sample cleanup.
-
Employ a Gold Standard for Confirmation: For definitive quantification, especially in complex biological matrices, use a method with higher specificity, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . LC-MS/MS offers superior selectivity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios, effectively eliminating issues of antibody cross-reactivity.[10]
By combining predictive structural analysis with rigorous experimental validation, scientists can ensure data integrity and make confident, well-informed decisions in their research and development programs.
References
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Taran, F., et al. (1998). Immunoassay of Catecholamines and Metabolites. Clinical Chemistry, 44(1), 184-185. [Link]
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Wolthers, B. G., & Kema, I. P. (2009). The value of immunoassays for metanephrines in the biochemical diagnosis of pheochromocytomas. European Journal of Endocrinology, 161(3), 395-396. [Link]
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Immusmol. (n.d.). Fast 3 Catecholamines ELISA kit I Plasma & Urine I Cited. Retrieved from [Link]
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Fassnacht, M., et al. (2020). Measurements of Plasma-Free Metanephrines by Immunoassay Versus Urinary Metanephrines and Catecholamines by Liquid Chromatography with Amperometric Detection for the Diagnosis of Pheochromocytoma/Paraganglioma. Journal of Clinical Medicine, 9(10), 3108. [Link]
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D'Herbomez, M., et al. (2016). Evaluation of an enzyme immunoassay for plasma-free metanephrines in the diagnosis of catecholamine-secreting tumors. Annals of Clinical Biochemistry, 53(Pt 5), 569-575. [Link]
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Schölzel, M., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(22), 6965. [Link]
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Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews, 25(2), 105-120. [Link]
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Ismail, A. A. (2012). Interferences in immunoassay. IntechOpen. [Link]
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Apollonio, L. G., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213. [Link]
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Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13086-13108. [Link]
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Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
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Wang, S., et al. (2021). Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. Toxins, 13(11), 748. [Link]
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Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13086-13108. [Link]
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Singh, P., & Singh, R. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]
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Odabas-Piatkewicz, Z., et al. (2014). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 19(8), 12591-12604. [Link]
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Dasgupta, A., & Wahed, A. (2015). How to Detect and Solve Immunoassay Interference. AACC. [Link]
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Nikolac, N. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 58-67. [Link]
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ResearchGate. (n.d.). Structure of some natural and synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. Retrieved from [Link]
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Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 181. [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]
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CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]
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Barranco, R., et al. (2004). Sympathomimetic drug allergy: cross-reactivity study by patch test. American Journal of Clinical Dermatology, 5(5), 345-349. [Link]
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National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]
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Chen, Y. C., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 11(13), 1955. [Link]
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Laustsen, A. H., et al. (2018). Antibody Cross-Reactivity in Antivenom Research. Toxins, 10(10), 394. [Link]
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Wilson, L. J., et al. (2017). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 8(11), 1146-1151. [Link]
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Personal protective equipment for handling 1,2,3,4-Tetrahydro-1-isoquinolineethanol
Operational Safety & Handling Guide: 1,2,3,4-Tetrahydro-1-isoquinolineethanol
As a drug development professional or laboratory scientist, handling complex alkaloid derivatives requires moving beyond basic safety data sheets. 1,2,3,4-Tetrahydro-1-isoquinolineethanol is a highly valuable building block in medicinal chemistry, but its structural properties demand rigorous, scientifically grounded handling protocols. This guide synthesizes mechanistic toxicology with field-proven logistical operations to ensure your laboratory remains safe and compliant.
Chemical Profile & Hazard Assessment
To implement effective safety controls, we must first understand the causality behind the chemical's hazards. 1,2,3,4-Tetrahydro-1-isoquinolineethanol belongs to the tetrahydroisoquinoline (THIQ) family[1].
Mechanistic Causality of Toxicity: Unlike simple organic solvents, THIQ derivatives exhibit high lipophilicity, allowing them to rapidly cross biological membranes[2]. Once intracellular, these compounds can act as neurotoxins structurally analogous to MPTP/MPP+[3]. They selectively inhibit mitochondrial NADH-ubiquinone oxidoreductase (Complex I), disrupting the electron transport chain[2]. This inhibition triggers a cascade of reactive oxygen species (ROS) generation, ultimately leading to apoptosis, particularly in dopaminergic neurons[3].
Furthermore, as a secondary amine derivative, the compound is intrinsically basic. It is classified as a corrosive agent capable of causing Category 1B skin burns and Category 1 serious eye damage[4][5].
Table 1: Chemical Profile & Hazard Summary
| Property | Specification |
|---|---|
| Chemical Name | 1,2,3,4-Tetrahydro-1-isoquinolineethanol |
| CAS Number | 26027-79-2[1] |
| Chemical Class | Tetrahydroisoquinoline (THIQ) Derivative / Organic Amine |
| Primary Hazards | Corrosive (Skin/Eye), Neurotoxic, Acute Toxicity (Oral/Dermal)[4] |
| Target Organs | Central Nervous System (Mitochondria), Skin, Eyes, Respiratory Tract[5] |
Figure 1: Mechanistic pathway of THIQ-induced neurotoxicity via mitochondrial dysfunction.
Core Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated THIQ derivatives. The following matrix outlines the required equipment and the scientific justification for each choice.
Table 2: Required PPE and Mechanistic Justification
| Protection Zone | Required PPE | Mechanistic Justification |
|---|---|---|
| Eye/Face | Chemical splash goggles + Full face shield | Prevents Category 1 irreversible corneal damage from basic amine splashes[5]. |
| Hands/Skin | Double-layered Nitrile or Neoprene gloves | Prevents dermal breakthrough of highly lipophilic THIQ molecules[2]. |
| Respiratory | Fume hood (primary); NIOSH N95/P100 or Organic Vapor Cartridge | Mitigates inhalation of aerosols that can induce mitochondrial Complex I inhibition[2][4]. |
| Body | Flame-resistant lab coat + Chemical-resistant apron | Provides a physical barrier against corrosive tissue damage[6]. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.
Figure 2: Standard operational workflow for handling 1,2,3,4-Tetrahydro-1-isoquinolineethanol.
Step 1: Engineering Control Verification
-
Action: Activate the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm).
-
Causality: Adequate airflow is the primary defense against aerosolized neurotoxins[4].
-
Validation: Check the digital flow monitor or perform a tissue-paper flutter test at the sash opening before opening the chemical container.
Step 2: PPE Donning and Integrity Check
-
Action: Don a flame-resistant lab coat, chemical splash goggles, and a face shield[6]. Apply two pairs of nitrile gloves (double-gloving).
-
Causality: The lipophilic nature of THIQs increases the rate of permeation through single-layer elastomers[2].
-
Validation: Inflate gloves manually to check for micro-tears before donning.
Step 3: Solubilization and Transfer
-
Action: Weigh the compound strictly inside the fume hood using an enclosed analytical balance. When adding solvent, do so dropwise initially.
-
Causality: Amines can react exothermically with certain solvents or trace acids. Dropwise addition mitigates thermal runaway and aerosolization.
-
Validation: Ensure the dissolution vial remains at ambient temperature before sealing it for external transport. Use secondary containment for all transport[7].
Emergency Response & Spill Management
In the event of a spill, standard solvent cleanup procedures (like using paper towels) are dangerous and ineffective.
Figure 3: Emergency spill response and containment protocol for THIQ derivatives.
Step 1: Immediate Isolation
-
Action: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, hold your breath and step back until the area is ventilated.
Step 2: Containment via Inert Absorption
-
Action: Cover the spill with an inert mineral absorbent such as vermiculite or dry sand[8]. Do NOT use paper towels.
-
Causality: Paper towels provide a high surface area for rapid evaporation of volatile components and do not neutralize basicity. Vermiculite physically traps the lipophilic amine, suppressing vapor release[8].
Step 3: Collection and Secondary Containment
-
Action: Scoop the absorbed mixture using a non-sparking tool into a high-density polyethylene (HDPE) hazardous waste bag.
-
Causality: HDPE is resistant to basic amines, whereas standard plastics may degrade[7].
Step 4: Surface Decontamination
-
Action: Wash the affected surface with a compatible solvent, followed by copious amounts of soap and water.
-
Validation: Swipe the area with pH paper to ensure no residual basicity (corrosivity) remains.
Disposal & Decontamination Plan
Improper disposal of THIQ derivatives poses severe environmental and regulatory risks.
-
Waste Segregation: Collect all contaminated solids (vermiculite, gloves, empty vials) in a clearly labeled hazardous waste bag. Never mix amine waste with strong oxidizing agents or strong acids, as this can cause violent exothermic reactions[5].
-
Liquid Waste: Store in a compatible, high-density polyethylene (HDPE) container. Keep the container in a designated secondary containment tray[7].
-
Regulatory Compliance: Dispose of via institutional Environmental Health and Safety (EHS) protocols as "Toxic/Corrosive Organic Waste"[8]. Never flush amine derivatives down the laboratory sink.
References[1] Bidepharm. "CAS号:54365-72-9 - 毕得医药 (Includes 26027-79-2)". Bidepharm.com. URL:https://www.bidepharm.com/[4] Echemi. "1,2,3,4-Tetrahydroisoquinoline SDS". Echemi.com. URL:https://www.echemi.com/[3] Surh, Y. J., et al. "Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms". National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/[5] Fisher Scientific. "SAFETY DATA SHEET - 1,2,3,4-Tetrahydroisoquinoline". Fishersci.com. URL:https://www.fishersci.com/[6] Benchchem. "Personal protective equipment for handling 5-Iodofuran-2-amine". Benchchem.com. URL: https://www.benchchem.com/[2] PubMed. "Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH-ubiquinone oxidoreductase inhibition". NIH.gov. URL:https://pubmed.ncbi.nlm.nih.gov/[8] Northwestern University. "Laboratory Safety and Chemical Hygiene Plan". Northwestern.edu. URL: https://researchsafety.northwestern.edu/[7] San Jose State University. "Hazardous Materials and Laboratory Safety". SJSU.edu. URL: https://www.sjsu.edu/
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




